ZLD1039
Description
Properties
IUPAC Name |
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYCVHJDOWSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZLD1039 EZH2 inhibitor mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ZLD1039, an EZH2 Inhibitor
This guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] As a histone methyltransferase, its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] In numerous cancers, including breast cancer, melanoma, and various lymphomas, EZH2 is frequently overexpressed or harbors gain-of-function mutations.[1][3] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation, inhibiting apoptosis, and enhancing metastatic potential.[1][2][4] EZH2 can also regulate the function of non-histone proteins, such as transcription factors, through direct methylation or by forming protein complexes.[2]
This compound: A Potent and Selective EZH2 Inhibitor
This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2.[5][6][7] It has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of breast cancer and melanoma.[3][5][7]
Core Mechanism of Action
This compound exerts its therapeutic effects through the direct and selective inhibition of the methyltransferase activity of EZH2.
Competitive Inhibition at the SAM-Binding Site
The primary mechanism of this compound is its competitive inhibition of EZH2 with respect to the S-adenosyl-l-methionine (SAM) cofactor.[3][8] SAM serves as the methyl group donor for the methylation reaction catalyzed by EZH2. This compound binds to the SAM-binding pocket of the EZH2 enzyme, preventing SAM from binding and effectively halting the transfer of a methyl group to the histone H3 substrate.[8] Studies have confirmed that the inhibitory concentration (IC50) of this compound increases linearly with increasing SAM concentrations, which is characteristic of competitive inhibition.[8] Conversely, its IC50 is independent of the histone peptide substrate concentration, indicating a non-competitive mode of inhibition with respect to the substrate.[8]
Reduction of H3K27 Methylation and Gene Reactivation
By inhibiting EZH2's enzymatic activity, this compound leads to a dose- and time-dependent decrease in the global levels of H3K27me3 in cancer cells.[6] This reduction in the repressive H3K27me3 mark on chromatin leads to the de-repression and reactivation of previously silenced genes, most notably tumor suppressor genes.[6][7] The restoration of tumor suppressor gene expression is a critical downstream event that triggers the anti-cancer effects of this compound.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency against both wild-type and mutant forms of EZH2. Its selectivity for EZH2 over other histone methyltransferases underscores its targeted mechanism of action.
| Target Enzyme | IC50 (nM) | Reference |
| EZH2 (Wild-Type) | 5.6 | [5][8] |
| EZH2 (Y641F Mutant) | 15 | [5][8] |
| EZH2 (A677G Mutant) | 4.0 | [5][8] |
| EZH1 | ~78.4 (14-fold less potent) | [6] |
| Other HMTs | >10,000-fold selectivity | [6] |
Downstream Cellular and Anti-Tumor Effects
The reactivation of tumor suppressor genes by this compound initiates a cascade of cellular events that collectively suppress tumor growth and metastasis.
-
Cell Cycle Arrest: In melanoma and breast cancer cells, this compound induces G0/G1 phase cell cycle arrest.[3][6] This is achieved by upregulating key cell cycle inhibitors like p16 and p27 and downregulating the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes.[3]
-
Induction of Apoptosis: this compound treatment leads to programmed cell death (apoptosis) in cancer cells.[6][7] In melanoma, this has been specifically linked to the mitochondrial reactive oxygen species (ROS) apoptotic pathway.[3]
-
Inhibition of Metastasis: this compound has been shown to potently block the invasion and migration of metastatic breast cancer and melanoma cells in vitro and inhibit pulmonary metastasis in vivo.[3][7]
-
Modulation of the Hippo-YAP Pathway: In the context of renal fibrosis, this compound has been found to up-regulate Large Tumor Suppressor Homolog 1 (LATS1), a key component of the Hippo signaling pathway.[9] This leads to the inactivation of Yes-associated protein (YAP), a transcriptional co-activator implicated in fibrosis, thereby attenuating the fibrotic process.[9]
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
The Function of ZLD1039 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation and overexpression of EZH2 are frequently observed in various cancers, including breast cancer and melanoma, where it contributes to tumor progression by silencing tumor suppressor genes.[3][4] this compound has emerged as a promising therapeutic agent by targeting the enzymatic activity of EZH2, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide provides an in-depth overview of the function and mechanism of action of this compound in cancer cells, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound functions as a selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the SAM-binding pocket of EZH2, this compound effectively blocks its methyltransferase activity, leading to a global reduction in H3K27me3 levels.[2][3] This epigenetic modification reversal reactivates the expression of silenced tumor suppressor genes, which in turn triggers downstream anti-cancer effects. The primary consequences of this compound-mediated EZH2 inhibition in cancer cells are cell cycle arrest and induction of apoptosis.[1][2]
Signaling Pathway of this compound in Cancer Cells
The signaling cascade initiated by this compound is centered on the inhibition of EZH2 and the subsequent derepression of key cell cycle regulators.
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro EZH2 Inhibition by this compound
| Enzyme Type | IC50 (nM) | Reference |
| EZH2 Wild-Type | 5.6 ± 0.36 | [2] |
| EZH2 Y641F Mutant | 15 ± 0.51 | [2] |
| EZH2 A677G Mutant | 4.0 ± 0.28 | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Proliferation | 0.29 ± 0.09 | [2] |
| MDA-MB-231 | Breast Cancer | Proliferation | Not specified | [2] |
| A375 | Melanoma | Proliferation | Not specified | [1] |
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Cancer Model | Treatment Dose and Schedule | Outcome | Reference |
| A375 subcutaneous xenograft | 100 mg/kg, oral gavage | Significant anti-tumor effects | [1] |
| Breast tumor xenograft | 200 and 250 mg/kg | 86.1% and 58.6% tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
EZH2 Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on EZH2.
Caption: Workflow for EZH2 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of recombinant PRC2 complex, S-adenosylmethionine (SAM), and a histone H3 peptide substrate.
-
Enzyme Inhibition: In a microplate, incubate the PRC2 complex with varying concentrations of this compound for 30 minutes at room temperature to allow for inhibitor binding.
-
Methyltransferase Reaction: Initiate the methyltransferase reaction by adding SAM and the histone H3 peptide substrate to the wells.
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.
-
Detection: Stop the reaction and quantify the levels of trimethylated histone H3 (H3K27me3). This can be achieved through various methods, such as ELISA using an antibody specific for H3K27me3 or by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing the cell cycle distribution of cancer cells treated with this compound.
Caption: Workflow for cell cycle analysis.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound as required for the experiment.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., H3K27me3, p16, p27, cyclins, CDKs) in response to this compound treatment.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship of this compound's Anti-Cancer Effects
The anti-cancer activity of this compound is a multi-faceted process stemming from its primary function as an EZH2 inhibitor.
Caption: Logical flow of this compound's anti-cancer effects.
Conclusion
This compound demonstrates significant anti-cancer activity in preclinical models of breast cancer and melanoma by selectively inhibiting EZH2. Its mechanism of action, involving the reversal of epigenetic gene silencing, leads to cell cycle arrest, apoptosis, and the suppression of tumor growth and metastasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other EZH2 inhibitors in oncology. Further clinical investigation is warranted to establish the safety and efficacy of this compound in cancer patients.
References
ZLD1039: A Technical Guide to its Role in Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLD1039 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase pivotal in epigenetic regulation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3). The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is associated with the transcriptional repression of target genes. In numerous cancers, EZH2 is overexpressed and its activity is dysregulated, leading to the silencing of tumor suppressor genes and promoting oncogenesis. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site on EZH2, thereby preventing the transfer of methyl groups to H3K27. This guide provides an in-depth technical overview of the mechanism of action of this compound, its impact on histone methylation, and the downstream consequences for cancer cells, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound is a SAM-competitive inhibitor of EZH2.[1] This mode of action means that this compound binds to the SAM-binding pocket of the EZH2 enzyme, preventing the binding of the natural methyl donor, S-adenosylmethionine. By occupying this site, this compound effectively blocks the methyltransferase activity of the PRC2 complex, leading to a global decrease in H3K27 methylation levels.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound against EZH2 Wild-Type and Mutants
| Enzyme Target | IC50 (nM) |
| EZH2 (Wild-Type) | 5.6 |
| EZH2 (Y641F Mutant) | 15 |
| EZH2 (A677G Mutant) | 4.0 |
Data represents the half-maximal inhibitory concentration (IC50) from in vitro enzymatic assays.
Table 2: Selectivity Profile of this compound against a Panel of Histone Methyltransferases (HMTs)
| HMT Target | IC50 (nM) | Selectivity (fold vs. EZH2 WT) |
| EZH2 (WT) | 5.6 | 1 |
| EZH1 | >78 | >14 |
| G9a | >100,000 | >17,857 |
| SUV39H1 | >100,000 | >17,857 |
| SETD7 | >100,000 | >17,857 |
| DOT1L | >100,000 | >17,857 |
| PRMT1 | >100,000 | >17,857 |
This table highlights the high selectivity of this compound for EZH2 over other histone methyltransferases.
Table 3: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 (µM) |
| MCF-7 | ELISA | H3K27me3 Inhibition | 0.29 |
| MDA-MB-231 | Cell Viability | Proliferation | Not explicitly stated in provided abstracts |
Cellular IC50 values demonstrate the ability of this compound to penetrate cells and inhibit its target in a cellular context.
Signaling Pathways and Experimental Workflows
Signaling Pathway of EZH2 Inhibition by this compound
The inhibition of EZH2 by this compound leads to a cascade of downstream events, primarily the reactivation of silenced tumor suppressor genes.
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Experimental Workflow for Evaluating this compound Activity
A typical workflow to characterize the effects of an EZH2 inhibitor like this compound involves a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in histone methylation.
Western Blot for Histone Methylation
This protocol is for assessing the global levels of H3K27me3 and other histone marks in cells treated with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide)
-
PVDF membrane (0.22 µm pore size)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:1000 dilution)
-
Rabbit anti-Histone H3 (e.g., Cell Signaling Technology, #4499, 1:1000 dilution) as a loading control
-
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cancer cells (e.g., MCF-7, MDA-MB-231) with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours. Harvest cells and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
Electrotransfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K27me3 or anti-H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for Cellular H3K27me3
This protocol allows for the visualization of H3K27me3 levels and localization within individual cells.
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-H3K27me3 (1:500 dilution in blocking solution)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (1:1000 dilution in blocking solution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound or DMSO for 72 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Washing: Wash three times with PBS.
-
Nuclear Staining: Stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and image using a fluorescence microscope.
ELISA for H3K27me3 Quantification
This protocol provides a quantitative measurement of global H3K27me3 levels in cell lysates.
Materials:
-
Histone extraction buffer
-
H3K27me3 ELISA kit (e.g., from Epigentek, Active Motif, or similar)
-
Microplate reader
Procedure:
-
Histone Extraction: Treat cells with this compound and extract histones according to the manufacturer's protocol of the ELISA kit. This typically involves cell lysis and acid extraction of histones.
-
Protein Quantification: Quantify the extracted histone concentration.
-
ELISA Assay:
-
Coat a high-binding 96-well plate with the extracted histones.
-
Follow the specific instructions of the chosen ELISA kit, which will generally involve:
-
Blocking the wells.
-
Incubating with a specific anti-H3K27me3 primary antibody.
-
Washing away unbound antibody.
-
Incubating with an HRP-conjugated secondary antibody.
-
Washing away unbound secondary antibody.
-
Adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of H3K27me3 in each sample by comparing the absorbance values to a standard curve generated with known amounts of a methylated H3K27 peptide provided in the kit. The IC50 value for this compound can be determined by plotting the percentage of H3K27me3 inhibition against the log of the this compound concentration.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that targets the epigenetic machinery of cancer cells. Its high potency and selectivity for EZH2 make it an ideal probe for studying the role of H3K27 methylation in various biological processes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy. The continued investigation of this compound and similar EZH2 inhibitors holds significant promise for the development of novel cancer treatments.
References
ZLD1039: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZLD1039 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). In various cancers, EZH2 is overexpressed, leading to the aberrant repression of tumor suppressor genes. This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the methylation reaction catalyzed by EZH2. By blocking EZH2 activity, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes. This, in turn, induces anti-tumor effects, including cell cycle arrest, decreased proliferation, and apoptosis in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on gene expression in different cancer models, and the experimental methodologies used to elucidate these effects.
Mechanism of Action
This compound selectively targets the EZH2 enzyme, a key component of the PRC2 complex. Its primary mechanism involves the competitive inhibition of S-adenosylmethionine (SAM), an essential cofactor for the methyltransferase activity of EZH2. This inhibition prevents the transfer of methyl groups to histone H3 at lysine 27, leading to a global reduction in H3K27me3 marks. The decrease in this repressive histone modification results in a more open chromatin structure at target gene loci, allowing for the re-expression of previously silenced tumor suppressor genes.
The following diagram illustrates the signaling pathway of this compound's action:
Quantitative Data on Gene Expression
This compound treatment leads to significant changes in gene expression, primarily through the upregulation of genes silenced by EZH2.
In Vitro EZH2 Inhibition
This compound demonstrates potent and selective inhibition of both wild-type and mutant EZH2 enzymes.
| Enzyme | IC50 (nM) |
| EZH2 (Wild-Type) | 5.6 |
| EZH2 (Y641F Mutant) | 15 |
| EZH2 (A677G Mutant) | 4.0 |
| Table 1: In vitro inhibitory activity of this compound against EZH2 enzymes. |
Antiproliferative Activity in Breast Cancer Cell Lines
This compound exhibits dose-dependent antiproliferative effects across various breast cancer cell lines.
| Cell Line | IC50 (µM) |
| MCF-7 | 0.99 |
| ZR-75-1 | 0.089 |
| Table 2: Antiproliferative activity (IC50) of this compound in breast cancer cell lines. |
Gene Expression Changes in MCF-7 Breast Cancer Cells
Treatment of MCF-7 cells with 1.5 µM this compound for 3 days resulted in more upregulated than downregulated genes. Key upregulated genes validated by qRT-PCR include:
| Gene | Function |
| RUNX3 | Tumor suppressor, transcription factor |
| CDKN1C | Cyclin-dependent kinase inhibitor |
| CDH1 | E-cadherin, cell adhesion |
| Table 3: Upregulated tumor suppressor genes in MCF-7 cells treated with this compound. |
Gene Expression Changes in Melanoma
In melanoma models, this compound treatment leads to the upregulation of cell cycle inhibitors.
| Gene | Function |
| p16 (CDKN2A) | Cyclin-dependent kinase inhibitor |
| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor |
| Table 4: Upregulated cell cycle inhibitors in melanoma cells treated with this compound. |
Gene Expression Changes in Renal Fibrosis Models
This compound treatment has been shown to reduce the expression of pro-inflammatory cytokines in a unilateral ureteral obstruction (UUO) model of renal fibrosis.
| Gene | Function | Effect of this compound |
| IL-1β | Pro-inflammatory cytokine | Downregulation |
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| TNFα | Pro-inflammatory cytokine | Downregulation |
| Table 5: Effect of this compound on pro-inflammatory cytokine expression in renal fibrosis. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), A375 (human malignant melanoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1.5 µM for MCF-7 gene expression studies). Control cells are treated with an equivalent concentration of DMSO.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
The following workflow outlines the process of quantifying gene expression changes.
-
Total RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a reagent like TRIzol, following the manufacturer's protocol. This involves cell lysis, phase separation, RNA precipitation, washing, and solubilization.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of random hexamer primers and oligo(dT) primers.
-
Quantitative Real-Time PCR: qRT-PCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based detection system like SYBR Green master mix.
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method. The expression levels are normalized to an internal control (housekeeping gene) such as GAPDH or β-actin.
RNA Sequencing (RNA-seq)
For a global, unbiased analysis of gene expression, RNA-seq is employed.
-
RNA Isolation and Quality Control: High-quality total RNA is extracted from this compound-treated and control cells as described for qRT-PCR.
-
Library Preparation:
-
mRNA Enrichment: Poly(A) mRNA is enriched from the total RNA using oligo(dT)-coated magnetic beads.
-
Fragmentation and Priming: The enriched mRNA is fragmented into smaller pieces and primed with random hexamers.
-
First and Second Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by the synthesis of the second strand.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, a single 'A' nucleotide is added to the 3' ends, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Alignment: The high-quality reads are aligned to a reference genome.
-
Quantification: The expression level of each gene is quantified by counting the number of reads that map to it.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Signaling Pathways Affected by this compound
Beyond the direct epigenetic regulation, this compound has been shown to impact key signaling pathways involved in cancer progression.
Hippo-YAP Signaling Pathway in Renal Fibrosis
In the context of renal fibrosis, this compound has been shown to attenuate fibrosis by modulating the Hippo-YAP pathway. EZH2 upregulation leads to the downregulation of the tumor suppressor LATS1. This compound, by inhibiting EZH2, restores LATS1 expression, which in turn phosphorylates and inactivates the transcriptional co-activator YAP, preventing its nuclear translocation and pro-fibrotic gene expression.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit EZH2 and reactivate tumor suppressor genes provides a clear mechanism for its anti-tumor effects. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working on EZH2 inhibitors and their application in oncology. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's effects on gene expression and cellular signaling, paving the way for its potential clinical application.
Preclinical Profile of ZLD1039: A Novel EZH2 Inhibitor for Melanoma Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ZLD1039, a potent and selective S-adenosyl-l-methionine-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2), has demonstrated significant preclinical anti-melanoma activity. This technical guide provides a comprehensive overview of the preclinical studies of this compound in melanoma, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The data presented herein supports the potential of this compound as a therapeutic agent for melanoma, warranting further investigation in clinical settings.
Core Mechanism of Action: EZH2 Inhibition
This compound functions by selectively inhibiting the methyltransferase activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to transcriptional repression of target genes. In melanoma, EZH2 is often overexpressed and contributes to tumor progression by silencing tumor suppressor genes. This compound's inhibition of EZH2 leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of these silenced tumor suppressor genes.[1]
In Vitro Efficacy
Anti-proliferative Activity
This compound has shown potent anti-proliferative effects in both 2D and 3D cultures of melanoma cells.[1]
Table 1: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A375 | 2D Cell Viability | Data not available in abstract | [1] |
| B16F10 | 2D Cell Viability | Data not available in abstract | |
| Additional melanoma cell lines | 2D Cell Viability | Data not available in abstract | |
| A375 | 3D Spheroid Culture | Data not available in abstract | [1] |
Quantitative data such as IC50 values were not explicitly stated in the provided search result abstracts. A full-text review of the cited paper would be necessary to populate this table with specific values.
Cell Cycle Arrest
Treatment with this compound induces G0/G1 phase arrest in melanoma cells.[1] This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p16 and p27.[1] The increased expression of these inhibitors leads to the suppression of the cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are critical for the G1/S phase transition.[1]
Induction of Apoptosis
This compound triggers apoptosis in melanoma cells through the mitochondrial reactive oxygen species (ROS) pathway.[1] This intrinsic apoptotic pathway is initiated by an increase in mitochondrial ROS, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.
In Vivo Efficacy
Subcutaneous Xenograft Model
In a subcutaneous xenograft mouse model using A375 human melanoma cells, oral administration of this compound at a dose of 100 mg/kg demonstrated significant anti-tumor effects.[1]
Table 2: In Vivo Anti-tumor Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | - | [1] |
| This compound | 100 mg/kg (oral gavage) | Data not available in abstract | [1] |
Specific tumor growth inhibition percentages were not provided in the search result abstracts. Access to the full publication is required for this data.
Anti-metastatic Effects
This compound has also shown excellent anti-metastatic effects in both in vitro and in vivo models of melanoma.[1] RNA sequencing and Gene Set Enrichment Analysis (GSEA) of this compound-treated tumors revealed a negative enrichment score for the "ECM receptor interaction" gene set, suggesting a potential mechanism for its anti-metastatic activity.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits EZH2, leading to decreased H3K27me3 and derepression of tumor suppressors.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in an A375 xenograft model.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A375 and B16F10 melanoma cell lines were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for experiments.
Cell Viability Assay (2D)
-
Cells were seeded in 96-well plates at a specified density.
-
After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
Following a 72-hour incubation period, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Absorbance was measured at 450 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
3D Spheroid Culture
-
Melanoma cells were seeded in ultra-low attachment 96-well plates.
-
Plates were centrifuged to facilitate cell aggregation.
-
Spheroids were allowed to form over 3-4 days.
-
Spheroids were then treated with this compound or vehicle control.
-
Spheroid growth and viability were monitored over time using microscopy and viability assays (e.g., CellTiter-Glo 3D).
Cell Cycle Analysis
-
Melanoma cells were treated with this compound or vehicle for the indicated time.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle was determined using appropriate software.
Apoptosis Assay
-
Apoptosis was assessed using an Annexin V-FITC/PI Apoptosis Detection Kit.
-
Cells were treated with this compound or vehicle control.
-
Cells were harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added, and the cells were incubated in the dark.
-
The percentage of apoptotic cells was quantified by flow cytometry.
In Vivo A375 Xenograft Model
-
Animals: Female BALB/c nude mice (4-6 weeks old) were used.
-
Cell Implantation: 5 x 10^6 A375 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound (100 mg/kg) or vehicle was administered daily by oral gavage.
-
Monitoring: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, RNA sequencing).
Conclusion and Future Directions
The preclinical data for this compound in melanoma models are promising, demonstrating its ability to inhibit tumor growth and metastasis through the targeted inhibition of EZH2. The compound's multifaceted mechanism of action, involving cell cycle arrest and induction of apoptosis, provides a strong rationale for its clinical development. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, identifying predictive biomarkers of response, and exploring potential combination therapies to further enhance its anti-melanoma efficacy.
References
ZLD1039: A Comprehensive Analysis of its Potent and Selective Inhibition of EZH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZLD1039, a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through its targeted epigenetic modulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound is an orally bioavailable, S-adenosyl-l-methionine (SAM)-competitive inhibitor of EZH2.[1][2] It exhibits nanomolar potency against both wild-type and mutant forms of EZH2 and displays high selectivity over other histone methyltransferases (HMTs), including the closely related EZH1.[2][3] By inhibiting EZH2, this compound effectively reduces the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4] This leads to the reactivation of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[3][4] Preclinical studies in breast cancer and melanoma models have demonstrated its ability to inhibit tumor growth and metastasis.[1][3][5]
Data Presentation
Table 1: In Vitro Potency of this compound against EZH2 Variants
| Enzyme Target | IC50 (nM) |
| EZH2 (Wild-Type) | 5.6 ± 0.36 |
| EZH2 (Y641F Mutant) | 15 ± 0.51 |
| EZH2 (A677G Mutant) | 4.0 ± 0.28 |
Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays using reconstituted Polycomb Repressive Complex 2 (PRC2).[2][4]
Table 2: Selectivity Profile of this compound against a Panel of Histone Methyltransferases
| Methyltransferase | Fold Selectivity vs. EZH2 (Wild-Type) |
| EZH1 | 14 |
| SETD7 | > 10,000 |
| SUV39H1 | > 10,000 |
| G9a | > 10,000 |
| DOT1L | > 10,000 |
| SUV39H2 | > 10,000 |
| SMYD2 | > 10,000 |
| PRDM9 | > 10,000 |
| SETD8 | > 10,000 |
| NSD3 | > 10,000 |
| MLL1 | > 10,000 |
Selectivity is expressed as the ratio of the IC50 for the indicated methyltransferase to the IC50 for wild-type EZH2.[2]
Experimental Protocols
Biochemical EZH2 Inhibition Assay
This protocol outlines a representative method for determining the in vitro potency of this compound against EZH2.
1. Reagents:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-l-methionine (SAM)
-
Biotinylated histone H3 (21-44) peptide substrate
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA)
-
Detection reagents (e.g., AlphaLISA® anti-H3K27me3 acceptor beads and streptavidin donor beads)
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRC2 complex, the H3 peptide substrate, and the this compound dilutions.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the detection reagents.
-
Incubate in the dark to allow for signal development.
-
Read the plate on a suitable plate reader (e.g., EnVision®).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K27me3 Quantification by ELISA
This protocol describes a method to measure the effect of this compound on cellular H3K27me3 levels.
1. Reagents:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Histone extraction buffer
-
ELISA kit for H3K27me3 detection
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Lyse the cells and extract the histones according to the manufacturer's protocol for the histone extraction buffer.
-
Quantify the protein concentration of the histone extracts.
-
Perform the H3K27me3 ELISA according to the kit manufacturer's instructions, using equal amounts of histone extract for each sample.
-
Read the absorbance on a microplate reader.
-
Normalize the H3K27me3 levels to the total histone H3 levels or total protein concentration.
-
Determine the IC50 for the reduction of cellular H3K27me3.
Mandatory Visualizations
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Caption: Experimental workflow for the evaluation of this compound selectivity.
Caption: Logical relationship of this compound's inhibitory effects.
References
- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ZLD1039: A Technical Guide to its Impact on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound reactivates silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, effectively blocking its methyltransferase activity. This leads to a global reduction in H3K27me3 levels, thereby derepressing EZH2 target genes. This primary epigenetic modification triggers a cascade of downstream effects on various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Impact on Key Cell Signaling Pathways
The Hippo Signaling Pathway
This compound has been shown to significantly impact the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, which is often dysregulated in cancer. This compound's inhibition of EZH2 leads to the upregulation of Large Tumor Suppressor Kinase 1 (LATS1).[1][2] Activated LATS1, in turn, phosphorylates the transcriptional co-activator Yes-associated protein (YAP) at serine 127.[3][4][5] This phosphorylation event promotes the binding of YAP to 14-3-3 proteins in the cytoplasm, leading to its cytoplasmic retention and preventing its nuclear translocation.[3][4][5] Consequently, the interaction of YAP with the TEAD family of transcription factors is disrupted, leading to the downregulation of pro-proliferative and anti-apoptotic target genes.[1] Studies have demonstrated that this compound treatment results in a dose-dependent decrease in the protein levels of both YAP and its downstream effector, TEAD1, while increasing the levels of phosphorylated YAP (p-YAP).[1]
Cell Cycle Regulation
This compound induces cell cycle arrest, primarily at the G0/G1 phase.[6] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, including p16 (CDKN2A) and p27 (CDKN1B). These inhibitors, in turn, suppress the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.[7][8] The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its repression of E2F transcription factors and blocking the expression of genes required for S-phase entry.[6]
Apoptosis Pathway
This compound induces apoptosis through the intrinsic, mitochondrial-mediated pathway.[6] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[9] Elevated ROS levels lead to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[10][11][12][13] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[10][11] this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein BAX, further promoting apoptosis.[6]
NF-κB Signaling Pathway
This compound has been demonstrated to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The inhibitory effect of this compound on this pathway is, at least in part, mediated by the upregulation of Raf-1 kinase inhibitor protein (RKIP).[14] RKIP can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. By preventing IκBα degradation, the NF-κB p65/p50 heterodimer is sequestered in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.[14] Studies have shown that this compound treatment leads to an increase in RKIP expression and a decrease in the phosphorylation of the p65 subunit of NF-κB.[14]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is implicated in cellular responses to stress, inflammation, and apoptosis. While direct, detailed mechanistic studies of this compound's effect on the JNK pathway are less prevalent, EZH2 has been shown to regulate intestinal inflammation via this pathway.[7][15][16] Given that this compound is a potent EZH2 inhibitor, it is plausible that it modulates JNK signaling, although further research is required to fully elucidate the specific interactions and downstream consequences.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | 0.99 ± 0.23 | [6] |
| ZR-75-1 | Breast Cancer | 0.089 ± 0.019 | [6] |
| MDA-MB-231 | Breast Cancer | > 25 | [6] |
| A375 | Melanoma | Not specified | |
| NRK-52E | Normal Rat Kidney | > 1.6 (cytotoxic) | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is designed to assess the levels of key proteins in the signaling pathways affected by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.4, 0.8, 1.6 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14][17] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[14]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-YAP, anti-p-YAP (Ser127), anti-p16, anti-p27, anti-p-p65, anti-RKIP, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 150 µL per well), to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 490 nm and 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
RNA Sequencing (RNA-seq) and Data Analysis
This protocol outlines a general workflow for analyzing the transcriptomic changes induced by this compound.
Methodology:
-
Sample Preparation: Treat cells with this compound or a vehicle control as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit, ensuring high quality and integrity.
-
Library Preparation: Construct RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-treated and control samples.[19][20]
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are significantly enriched in the differentially expressed genes.[15][19][20][21][22]
-
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the epigenetic regulator EZH2. Its inhibitory action reverberates through multiple critical signaling pathways, including the Hippo-YAP, cell cycle, apoptosis, and NF-κB pathways. This in-depth technical guide provides a comprehensive overview of these molecular mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this compound. A thorough understanding of its impact on cell signaling is paramount for the design of effective cancer therapies and the identification of potential biomarkers for patient stratification.
References
- 1. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YAP1‐LATS2 feedback loop dictates senescent or malignant cell fate to maintain tissue homeostasis | EMBO Reports [link.springer.com]
- 4. YAP1 promotes adipogenesis by regulating the negative feedback mechanism of the Hippo signaling pathway via LATS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput discovery and deep characterization of cyclin-CDK docking motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. childrenshospital.org [childrenshospital.org]
- 10. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The late increase in intracellular free radical oxygen species during apoptosis is associated with cytochrome c release, caspase activation, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome c Is Released in a Reactive Oxygen Species-Dependent Manner and Is Degraded via Caspase-Like Proteases in Tobacco Bright-Yellow 2 Cells en Route to Heat Shock-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of cytochrome c release and caspase-3 activation in the oxidative stress-induced apoptosis in human tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective EZH2 inhibitor this compound alleviates inflammation in cisplatin-induced acute kidney injury partially by enhancing RKIP and suppressing NF-κB p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Chapter 4 Differential gene analysis | Tutorial of RNA-seq tumor immunity analysis [liulab-dfci.github.io]
- 20. researchgate.net [researchgate.net]
- 21. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA-Seq and Gene Set Enrichment Analysis (GSEA) in Peripheral Blood Mononuclear Cells (PBMCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZLD1039 In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic silencing of gene expression through the methylation of histone H3 on lysine 27 (H3K27). In various cancers, including breast cancer and melanoma, EZH2 is often overexpressed and contributes to tumor progression by suppressing tumor suppressor genes.[1] this compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a reduction in H3K27 methylation, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.
Mechanism of Action
This compound selectively targets the EZH2 methyltransferase, leading to a cascade of cellular events that culminate in the inhibition of cancer cell proliferation and survival. The primary mechanism involves the reduction of H3K27 methylation, which derepresses the expression of tumor suppressor genes.[1] This, in turn, induces G0/G1 phase cell cycle arrest by upregulating p16 and p27 and inhibiting the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes.[2] Furthermore, this compound promotes apoptosis through the mitochondrial reactive oxygen species (ROS) pathway.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | EZH2 wild-type | 5.6 ± 0.36 nM | [1] |
| EZH2 Y641F mutant | 15 ± 0.51 nM | [1] | |
| EZH2 A677G mutant | 4.0 ± 0.28 nM | [1] | |
| Cellular H3K27me3 IC50 | MCF-7 | 0.29 ± 0.09 µM | [1] |
| Cell Proliferation IC50 | ZR-75-1 | 0.089 ± 0.019 µM | [3] |
| MCF-7 | 0.99 ± 0.23 µM | [3] | |
| MDA-MB-231 | > 5 µM | [3] | |
| MDA-MB-468 | > 5 µM | [3] | |
| SKBR-3 | > 5 µM | [3] | |
| BT474 | > 5 µM | [3] | |
| MDA-MB-435S | > 5 µM | [3] | |
| A375 (Melanoma) | Effective, specific IC50 not provided | [2] |
Experimental Protocols
General Cell Culture and this compound Preparation
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A375)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Store the stock solution at -20°C.
-
For experiments, dilute the this compound stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Proliferation (MTT) Assay
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 4 days.[1]
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 2 µM for MCF-7, up to 5 µM for MDA-MB-231) for 1 to 7 days.[4]
-
Harvest and wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 4 days.[4]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p16, p27, cyclin D1, CDK6, cyclin E, CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Reactive Oxygen Species (ROS) Detection
Protocol:
-
Seed cells in a 96-well plate or on glass coverslips.
-
Treat the cells with this compound for the desired time.
-
Remove the medium and wash the cells with a serum-free medium or PBS.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) by incubating in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
3D Spheroid Culture and Invasion Assay
Protocol:
-
To form spheroids, seed cells (e.g., A375 or MCF-7) in ultra-low attachment plates at a density of 1,000-5,000 cells/well.[5][6]
-
Culture the cells in their respective media, optionally supplemented with a basement membrane matrix like Matrigel to facilitate spheroid formation.[7]
-
Allow the spheroids to form and grow for 3-5 days.
-
Treat the established spheroids with this compound at various concentrations.
-
For invasion assays, embed the spheroids in a collagen I or Matrigel matrix in a new plate.
-
Add medium containing this compound to the wells.
-
Monitor and quantify the invasion of cells from the spheroid into the surrounding matrix over time using a microscope.
References
- 1. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZLD1039 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ZLD1039, a potent and selective small-molecule inhibitor of the EZH2 methyltransferase, in mouse xenograft models of cancer. The following protocols and data have been compiled from preclinical studies to facilitate the design and execution of in vivo efficacy assessments.
Introduction to this compound
This compound is an orally bioavailable inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.[3] this compound selectively inhibits the methyltransferase activity of EZH2, leading to a decrease in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects, including cell cycle arrest and apoptosis.[1][2]
Mechanism of Action of this compound
This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.[3] This reduction in H3K27me3 leads to the derepression of target genes, including tumor suppressors. The downstream effects of this compound-mediated EZH2 inhibition include:
-
Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by upregulating cell cycle inhibitors such as p16 and p27.[1] This, in turn, inhibits the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are crucial for the G1/S transition.[1]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells through the mitochondrial reactive oxygen species (ROS) apoptotic pathway.[1]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.
Table 1: this compound Efficacy in Breast Cancer Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | This compound Dosage | Administration Route | Vehicle Solution | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 | Breast Adenocarcinoma | BALB/c nude | 200 mg/kg/day (in 3 divided doses) | Oral Gavage | 12.5% Polyoxyethylenated Castor Oil (EL) and 12.5% Ethanol in Normal Saline (NS) | Daily for 24 days | 67.5% | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | BALB/c nude | 200 mg/kg/day | Oral Gavage | 12.5% EL and 12.5% Ethanol in NS | Daily for 28 days | 86.1% | [3] |
| 4T1 | Murine Mammary Carcinoma | BALB/c | 250 mg/kg/day | Oral Gavage | 12.5% EL and 12.5% Ethanol in NS | Daily for 18 days | 58.6% | [3] |
Table 2: this compound Efficacy in a Melanoma Xenograft Model
| Cell Line | Tumor Type | Mouse Strain | This compound Dosage | Administration Route | Vehicle Solution | Treatment Schedule | Endpoint | Reference |
| A375 | Malignant Melanoma | Not Specified | 100 mg/kg | Oral Gavage | Not explicitly stated in the abstract; a common vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. | Not Specified | Antitumor effects observed | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse xenograft models.
Cell Culture
-
Cell Lines: MCF-7, MDA-MB-231, 4T1, and A375 cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Media: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Mouse Xenograft Model Establishment
-
Animals: Use female athymic BALB/c nude mice, 4-6 weeks old. Allow mice to acclimate for at least one week before any procedures.
-
Cell Preparation for Implantation:
-
Harvest cells at approximately 80% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration. Keep the cell suspension on ice.
-
-
Subcutaneous Implantation:
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 100 mm³).[3]
-
This compound Formulation and Administration
-
This compound Preparation (for Breast Cancer Models):
-
Prepare the vehicle solution consisting of 12.5% polyoxyethylenated castor oil (EL) and 12.5% ethanol in normal saline (NS).[3]
-
Suspend this compound in the vehicle to the desired concentration.
-
-
Administration:
-
Administer this compound or vehicle control to the mice via oral gavage.
-
The dosing volume should be calculated based on the mouse's body weight.
-
Follow the dosing schedule as outlined in the study design (e.g., daily for 24 days).[3]
-
Efficacy Assessment
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.
This compound-Induced Cell Cycle Arrest Pathway
Caption: this compound induces G0/G1 arrest by upregulating p16/p27 and inhibiting Cyclin/CDK complexes.
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for ZLD1039 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of ZLD1039, a potent and selective EZH2 inhibitor, for in vivo research applications. The information compiled is based on preclinical studies in cancer models and aims to guide researchers in designing and executing their own in vivo experiments.
Overview of this compound
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound blocks the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In various cancers, the overexpression or mutation of EZH2 results in the silencing of tumor suppressor genes, promoting cell proliferation, and metastasis. This compound reverses this effect, leading to the re-expression of tumor suppressors and subsequent anti-tumor activity.[1][2]
Recommended Dosage and Administration for In Vivo Studies
Based on published preclinical studies, the following dosages and administration routes have been shown to be effective in mouse xenograft models of breast cancer and melanoma.
Summary of In Vivo Dosages and Efficacy
| Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Observed Efficacy (Tumor Growth Inhibition - TGI) |
| Breast Cancer | MCF-7 | Nude | 200 mg/kg/day (administered in 3 divided doses) | Oral Gavage | Thrice Daily | 67.5% TGI |
| Breast Cancer | MDA-MB-231 | Nude | 200 mg/kg/day | Oral Gavage | Once Daily | 86.1% TGI |
| Breast Cancer | 4T1 | BALB/c | 250 mg/kg/day | Oral Gavage | Once Daily | 58.6% TGI |
| Melanoma | A375 | Nude | 100 mg/kg/day | Oral Gavage | Once Daily | Significant antitumor effects |
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Tmax (Time to maximum concentration) | 15 minutes | Following oral administration |
| t1/2 (Elimination half-life) | 4.36 hours | - |
| Mean Residence Time | 3.29 hours | - |
Experimental Protocols
Preparation of this compound for Oral Gavage
A standard and widely used method for formulating hydrophobic small molecules like this compound for oral gavage in mice involves creating a suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile saline or sterile water
-
Sterile microcentrifuge tubes or other suitable containers
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
Protocol:
-
Calculate the required amount of this compound and vehicle: Based on the desired dosage (e.g., 100 mg/kg) and the average weight of the mice in the treatment group, calculate the total amount of this compound needed for the study. The typical volume for oral gavage in mice is 10 mL/kg.
-
Prepare the 0.5% CMC-Na vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile saline or water. Stir vigorously until a clear and homogeneous solution is formed. Gentle heating may aid in dissolution. Allow the solution to cool to room temperature.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate to create a uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to break up any remaining aggregates.
-
-
Administration:
-
Vortex the suspension immediately before each administration to ensure a uniform dose is delivered to each animal.
-
Administer the this compound suspension to the mice using a proper-sized oral gavage needle (typically 20-22 gauge for adult mice).
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control (e.g., 0.5% CMC-Na)
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups via oral gavage at the predetermined dosage and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its anti-tumor effects by inhibiting EZH2.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical in vivo efficacy study of this compound.
References
- 1. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with ZLD1039
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). In numerous cancers, including breast cancer and melanoma, EZH2 is overexpressed and its activity is linked to the repression of tumor suppressor genes, leading to increased cell proliferation, metastasis, and drug resistance. This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for assessing the effect of this compound on cancer cell viability.
Data Presentation: Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound has been demonstrated across various cancer cell lines. While it has been shown to exert excellent antiproliferative effects on melanoma cells, specific IC50 values are not widely reported in publicly available literature.[1] The half-maximal inhibitory concentration (IC50) values in several human breast cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| ZR-75-1 | Breast Carcinoma | 0.089 ± 0.019 |
| MCF-7 | Breast Adenocarcinoma | 0.99 ± 0.23 |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but used in apoptosis assays |
| MDA-MB-468 | Breast Adenocarcinoma | Data not provided |
| SKBR-3 | Breast Adenocarcinoma | Data not provided |
| BT474 | Breast Ductal Carcinoma | Data not provided |
| MDA-MB-435S | Breast Carcinoma | Data not provided |
| ZR-75-30 | Breast Carcinoma | Data not provided |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a selective inhibitor of EZH2, a key component of the PRC2 complex. By blocking the methyltransferase activity of EZH2, this compound prevents the trimethylation of H3K27, leading to the derepression of tumor suppressor genes. This, in turn, can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis through the mitochondrial pathway.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for assessing the impact of this compound on cell viability using common in vitro assays such as MTT or CellTiter-Glo.
Experimental Protocols
Preparation of this compound Stock Solution
Solubility and Stability:
-
Solubility: this compound is soluble in DMSO (up to 20 mM with gentle warming) and ethanol (up to 20 mM with gentle warming).
-
Stability: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect the stock solution from light. Avoid repeated freeze-thaw cycles.
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 612.8 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 6.128 mg of this compound in 1 ml of DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C and protect from light.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/ml in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µl of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µl of the 5 mg/ml MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µl of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept below 0.5%. Include vehicle and no-cell controls.
-
Add 100 µl of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µl of reagent to 100 µl of medium).
-
Signal Generation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
References
Application Notes: ZLD1039 for Studying EZH2 Function in Breast Cancer Models
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][3] In many cancers, including breast cancer, EZH2 is overexpressed and its activity is linked to the silencing of tumor suppressor genes, promoting cancer progression, metastasis, and resistance to therapy.[1][4][5] This makes EZH2 a compelling therapeutic target.
ZLD1039 is a potent, selective, and orally bioavailable small molecule inhibitor of EZH2.[1][5] It competitively inhibits the methyltransferase activity of EZH2, leading to a global decrease in H3K27 methylation, reactivation of silenced tumor suppressor genes, and potent anti-tumor activity in breast cancer models.[1][3][5] These application notes provide a summary of this compound's activity and detailed protocols for its use in studying EZH2 function in breast cancer research.
Mechanism of Action
This compound selectively targets the enzymatic activity of EZH2. By blocking EZH2, this compound prevents the methylation of H3K27. This reduction in the repressive H3K27me3 mark leads to the reactivation of tumor suppressor genes, which in turn inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in breast cancer cells.[1][5]
Caption: this compound inhibits EZH2, reducing H3K27me3 and reactivating tumor suppressors.
EZH2 Signaling in Breast Cancer
EZH2 is a central regulator that influences multiple signaling pathways implicated in breast cancer progression. Beyond its canonical role in the PRC2 complex, EZH2 can activate RAF1-β-catenin signaling to promote the expansion of breast tumor-initiating cells.[6] It also unexpectedly induces the p38 MAPK pathway, which is important for invasion and metastasis.[2] Furthermore, EZH2 can activate NOTCH1 signaling to expand the cancer stem cell pool.[7]
Caption: EZH2 acts as a signaling hub, promoting breast cancer via multiple pathways.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against EZH2 Enzymes
| Enzyme Target | IC₅₀ (nM) | Source |
| EZH2 (Wild-Type) | 4.8 ± 1.1 | [8] |
| EZH2 (Y641N Mutant) | 2.5 ± 0.5 | [8] |
| EZH2 (A677G Mutant) | 3.9 ± 0.9 | [8] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Genetic Background | IC₅₀ (µM) after 4 Days | Source |
| ZR-75-1 | ER+, PR+, HER2- | 0.089 ± 0.019 | [9] |
| MCF-7 | ER+, PR+, HER2- | 0.99 ± 0.23 | [9] |
| MDA-MB-231 | Triple-Negative | > 10 | [9] |
| MDA-MB-468 | Triple-Negative | > 10 | [9] |
| SKBR-3 | ER-, PR-, HER2+ | > 10 | [9] |
| BT474 | ER+, PR+, HER2+ | > 10 | [9] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Source |
| MCF-7 | H3K27me3 Reduction (ELISA) | 0.29 ± 0.09 | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the basic culture of breast cancer cell lines and treatment with this compound for subsequent assays.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate culture medium (e.g., RPMI 1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture breast cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO and store at -20°C.
-
For experiments, dilute the this compound stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and typically does not exceed 0.1%.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Remove the existing medium and replace it with a fresh medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for the specified duration (e.g., 24, 48, 72 hours) before proceeding with downstream analysis.
Western Blot for H3K27me3 and EZH2 Levels
This protocol is used to assess the effect of this compound on the levels of total EZH2 and the H3K27me3 mark.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-EZH2, anti-Total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against H3K27me3, EZH2, and a loading control (e.g., Total H3 for histone marks, β-actin for other proteins).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine changes in protein levels. This compound is expected to decrease H3K27me3 levels without affecting total EZH2 or H3 levels.[1]
Cell Viability / Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC₅₀ of this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for a specified period (e.g., 4 days).[9]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Breast cancer cells (e.g., MCF-7 or MDA-MB-231)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
All animal experiments must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[10]
-
Subcutaneously inject 5-10 million breast cancer cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K27me3 and Ki67).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on breast cancer models.
Caption: A standard workflow for evaluating the EZH2 inhibitor this compound in cancer models.
References
- 1. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EZH2 promotes expansion of breast tumor initiating cells through activation of RAF1-β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploiting evolutionary principles to prolong tumor control in preclinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of ZLD1039 in Renal Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ZLD1039 is a selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression.[1][2][3] Emerging research has identified this compound as a promising therapeutic agent for attenuating renal fibrosis, a common pathological feature of chronic kidney disease (CKD) leading to end-stage renal disease.[1][2][3]
The primary mechanism of action of this compound in the context of renal fibrosis involves the modulation of the Hippo signaling pathway, a key regulator of tissue growth and organ size.[1][2] In fibrotic kidneys, EZH2 is often upregulated, leading to the suppression of Large Tumor Suppressor Homolog 1 (LATS1).[1][2] LATS1 is a crucial kinase that phosphorylates and inactivates Yes-associated protein (YAP), a transcriptional co-activator that promotes the expression of pro-fibrotic and pro-inflammatory genes.[1][2]
By inhibiting EZH2, this compound treatment leads to the upregulation of LATS1 expression.[1][2] This, in turn, enhances the phosphorylation and subsequent cytoplasmic retention and degradation of YAP, preventing its nuclear translocation and transcriptional activity. The inactivation of YAP results in the downregulation of key mediators of fibrosis and inflammation, thereby alleviating collagen deposition, reducing inflammatory cell infiltration, and preserving renal function.[1][2]
This compound has demonstrated efficacy in both in vivo and in vitro models of renal fibrosis. In a unilateral ureteral obstruction (UUO) rat model, administration of this compound significantly reduced collagen accumulation, and suppressed the expression of fibronectin (FN) and α-smooth muscle actin (α-SMA), two key markers of myofibroblast activation and fibrosis.[3] Furthermore, this compound treatment mitigated renal inflammation by decreasing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[4] In cultured renal tubular epithelial cells (TECs) stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, this compound attenuated the fibrotic response by inhibiting the expression of FN and α-SMA.[5]
These findings highlight the potential of this compound as a valuable research tool for investigating the epigenetic mechanisms underlying renal fibrosis and as a potential therapeutic candidate for the treatment of CKD.
Quantitative Data Summary
Table 1: Effect of this compound on Renal Fibrosis Markers in UUO Rat Model
| Marker | Sham Group | UUO Group | UUO + this compound Group |
| Fibronectin (FN) mRNA level (relative expression) | ~1.0 | Significantly Increased | Markedly Decreased |
| α-Smooth Muscle Actin (α-SMA) mRNA level (relative expression) | ~1.0 | Significantly Increased | Markedly Decreased |
| Collagen Deposition (Masson's Trichrome Staining) | Minimal | Significantly Increased | Markedly Reduced |
Table 2: Effect of this compound on Inflammatory Cytokines in UUO Rat Model
| Cytokine | Sham Group | UUO Group | UUO + this compound Group |
| IL-1β mRNA level (relative expression) | ~1.0 | Significantly Increased | Significantly Reduced |
| IL-6 mRNA level (relative expression) | ~1.0 | Significantly Increased | Significantly Reduced |
| TNFα mRNA level (relative expression) | ~1.0 | Significantly Increased | Significantly Reduced |
Table 3: Effect of this compound on Key Signaling Proteins in UUO Rat Model
| Protein | Sham Group | UUO Group | UUO + this compound Group |
| EZH2 Expression | Low | Significantly Increased | Decreased |
| LATS1 mRNA level (relative expression) | High | Dramatically Decreased | Notably Increased |
| p-LATS1 Expression | Strong | Significantly Reduced | Restored |
| YAP Nuclear Translocation | Low | Significantly Increased | Inhibited |
Table 4: Effect of this compound on Fibrosis Markers in TGF-β-induced Tubular Epithelial Cells (TECs)
| Marker | Control | TGF-β | TGF-β + this compound (0.4 μM) | TGF-β + this compound (0.8 μM) |
| FN mRNA level (relative expression) | ~1.0 | Significantly Upregulated | Attenuated | Attenuated |
| α-SMA mRNA level (relative expression) | ~1.0 | Significantly Upregulated | Attenuated | Attenuated |
| EZH2 Expression | Low | Significantly Increased | Reversed | Reversed |
| LATS1 Expression | High | Reduced | Reversed | Reversed |
| p-LATS1 Expression | High | Reduced | Reversed | Reversed |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model in Rats
This protocol describes the surgical procedure to induce renal fibrosis in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
4-0 silk suture
-
Sterile drapes and gauze
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently locate the left ureter.
-
Ligate the left ureter at two points with 4-0 silk suture.
-
For the sham-operated group, the ureter is mobilized but not ligated.
-
Close the abdominal muscle and skin layers with sutures.
-
Administer post-operative analgesics as required and monitor the animal's recovery.
-
This compound or vehicle can be administered daily via oral gavage starting one day after surgery for the desired experimental duration (e.g., 7 or 14 days).
TGF-β-induced Fibrosis in Renal Tubular Epithelial Cells (NRK-52E)
This protocol details the induction of a fibrotic phenotype in a rat renal tubular epithelial cell line.
Materials:
-
NRK-52E cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human TGF-β1
-
This compound
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture NRK-52E cells in complete medium until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0.4 μM and 0.8 μM) for 1-2 hours.[5]
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce a fibrotic response.[6]
-
A control group should be maintained without TGF-β1 or this compound treatment.
-
After the incubation period, cells can be harvested for downstream analysis such as Western blotting or qPCR.
Western Blot Analysis
This protocol outlines the detection of specific proteins in kidney tissue or cell lysates.
Materials:
-
Kidney tissue homogenates or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FN, anti-α-SMA, anti-EZH2, anti-LATS1, anti-p-LATS1, anti-YAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize kidney tissue or lyse cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
This protocol describes the measurement of gene expression levels.
Materials:
-
Kidney tissue or cultured cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for FN, α-SMA, IL-1β, IL-6, TNFα, EZH2, LATS1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Isolate total RNA from kidney tissue or cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green or TaqMan master mix, gene-specific primers, and the synthesized cDNA.
-
Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene.
Visualizations
Caption: Mechanism of this compound in attenuating renal fibrosis.
Caption: Experimental workflow for this compound research.
References
- 1. Hilltop Lab Animals, Inc. | Unilateral Uretal Obstruction Procedure (UUO) [hilltoplabs.com]
- 2. CD45 Immunohistochemistry in Mouse Kidney [bio-protocol.org]
- 3. CD45 Immunohistochemistry in Mouse Kidney [en.bio-protocol.org]
- 4. Immunohistochemical Staining of CD8α in Diabetic Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic Acid Attenuates TGF-β1-Induced Renal Cellular Fibrosis in NRK-52E Cells by Inhibiting Smad/ILK/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
ZLD1039: A Potent Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols
For Research Use Only.
Introduction
ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers, including breast and skin cancers.[1][2] By inhibiting the catalytic activity of EZH2, this compound reduces the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in tumor cells and methods for its characterization.
Mechanism of Action
This compound treatment in tumor cells leads to a cascade of events culminating in programmed cell death. The primary mechanism involves the inhibition of EZH2, which subsequently triggers G0/G1 phase cell cycle arrest and induces apoptosis through the mitochondrial reactive oxygen species (ROS) pathway.[1] Key molecular events include the upregulation of cell cycle inhibitors p16 and p27, and the downregulation of cyclin D1/CDK6 and cyclin E/CDK2 complexes.[1] In the apoptotic pathway, this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, executing the apoptotic process.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Breast Cancer Cell Lines
The following table summarizes the percentage of apoptotic cells (early and late apoptosis) in MCF-7 and MDA-MB-231 breast cancer cell lines after 4 days of treatment with varying concentrations of this compound, as determined by Annexin V-FITC/PI staining and flow cytometry.
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| MCF-7 | 0 (Control) | 5.2 ± 1.1 |
| 0.5 | 10.8 ± 1.5 | |
| 1 | 18.5 ± 2.3 | |
| 2 | 25.6 ± 3.1 | |
| MDA-MB-231 | 0 (Control) | 6.1 ± 1.3 |
| 1 | 12.4 ± 1.8 | |
| 2.5 | 22.7 ± 2.9 | |
| 5 | 35.4 ± 4.2 |
Data is compiled from representative studies.
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
The table below illustrates the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) in MCF-7 and MDA-MB-231 cells following a 4-day treatment with this compound.
| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| MCF-7 | 0 (Control) | 55.3 ± 3.5 | 30.1 ± 2.8 | 14.6 ± 1.9 |
| 2 | 72.8 ± 4.1 | 15.2 ± 2.1 | 12.0 ± 1.5 | |
| MDA-MB-231 | 0 (Control) | 58.9 ± 4.2 | 28.5 ± 3.1 | 12.6 ± 1.8 |
| 5 | 75.1 ± 4.8 | 13.7 ± 2.5 | 11.2 ± 1.3 |
Data is compiled from representative studies.
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture tumor cells (e.g., MCF-7, MDA-MB-231) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours).
Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Section 2, Step 1).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis and Cell Cycle-Related Proteins
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Immunoblotting: Incubate the membrane with primary antibodies against target proteins (e.g., EZH2, H3K27me3, p16, p27, Cyclin D1, CDK6, Cyclin E, CDK2, Bcl-2, BAX, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZLD1039 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of ZLD1039, a potent and selective inhibitor of EZH2 methyltransferase. The protocols outlined below are intended to serve as a foundation for investigating the therapeutic potential of this compound in various cancer models and other relevant disease contexts.
Introduction to this compound
This compound is a small molecule inhibitor that competitively targets the S-adenosyl-L-methionine (SAM) binding site of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, including melanoma and breast cancer, as well as other conditions like renal fibrosis.[3][4][5] this compound has demonstrated potent, nanomolar-range inhibition of both wild-type and mutant forms of EZH2.[1][6] Its mechanism of action involves the reduction of global H3K27me3 levels, leading to the reactivation of tumor suppressor genes.[2]
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and metastasis.
-
Cell Cycle Regulation: this compound induces G0/G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors p16 and p27.[3] This leads to the inhibition of cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are essential for the G1/S transition.[3]
-
Apoptosis Induction: The compound triggers apoptosis in cancer cells through the mitochondrial reactive oxygen species (ROS) pathway.[3]
-
Hippo-YAP Pathway: In the context of renal fibrosis, this compound has been shown to upregulate Large Tumor Suppressor Homolog 1 (LATS1), a key component of the Hippo pathway.[4] This leads to the inhibition of Yes-associated protein (YAP) activation and nuclear translocation, thereby attenuating fibrotic processes.[4][7]
Below are diagrams illustrating these key signaling pathways.
This compound-induced cell cycle arrest pathway.
This compound-induced apoptosis pathway.
This compound modulation of the Hippo-YAP pathway.
Experimental Protocols
The following section details the protocols for key experiments to evaluate the efficacy of this compound.
In Vitro Efficacy Studies
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| A375 | Insert Value |
| MCF-7 | Insert Value |
| MDA-MB-231 | Insert Value |
This protocol assesses the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| This compound (1x IC50) | Insert Value | Insert Value | Insert Value |
| This compound (2x IC50) | Insert Value | Insert Value | Insert Value |
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| This compound (1x IC50) | Insert Value | Insert Value | Insert Value |
| This compound (2x IC50) | Insert Value | Insert Value | Insert Value |
In Vivo Efficacy Studies
This model evaluates the anti-tumor activity of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control daily by oral gavage.[3]
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.
-
Tissue Collection: Excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Insert Value | N/A |
| This compound (100 mg/kg) | Insert Value | Insert Value |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical evaluation of this compound.
Preclinical experimental workflow for this compound.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell proliferation, cell cycle, apoptosis, and in vivo tumor growth, researchers can gain valuable insights into its therapeutic potential. The detailed methodologies and data presentation formats are designed to ensure consistency and facilitate the comparison of results across different studies. Adherence to these guidelines will support the comprehensive characterization of this compound's efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the IC50 of ZLD1039 in Diverse Cancer Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLD1039 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1][2] By inhibiting EZH2, this compound blocks the methylation of histone H3 on lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, summarizes known IC50 values, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic gene silencing. Its overexpression is associated with tumor progression and poor prognosis in a variety of malignancies, including breast cancer, melanoma, and others.[1][4] this compound has emerged as a promising therapeutic agent that targets EZH2 with high selectivity.[1] Understanding the potency of this compound across different cancer types is crucial for its clinical development. The IC50 value is a key parameter for quantifying the cytotoxic or anti-proliferative effect of a compound on a specific cell line. This application note provides a standardized protocol for measuring the IC50 of this compound to ensure reproducible and comparable results.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in several human breast cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (μM) |
| ZR-75-1 | Breast Cancer | 0.089 ± 0.019 |
| MCF-7 | Breast Cancer | 0.99 ± 0.23 |
| ZR-75-30 | Breast Cancer | Not explicitly stated |
| MDA-MB-231 | Breast Cancer | Not explicitly stated |
| MDA-MB-468 | Breast Cancer | Not explicitly stated |
| SKBR-3 | Breast Cancer | Not explicitly stated |
| BT474 | Breast Cancer | Not explicitly stated |
| MDA-MB-435S | Breast Cancer | Not explicitly stated |
Data sourced from a study on the anti-tumor activity of this compound in breast cancer.
Recent studies have also demonstrated the anti-proliferative and pro-apoptotic effects of this compound in melanoma cells, suggesting its potential efficacy in other cancer types.[4] This protocol can be applied to determine the IC50 values in cell lines from other cancers such as lung and prostate.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., A375 for melanoma, A549 for lung, PC-3 for prostate)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2. The optimal incubation time may vary between cell lines.[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. news-medical.net [news-medical.net]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
ZLD1039 Technical Support Center: Solubility & Stock Solutions
This guide provides detailed information and answers to frequently asked questions regarding the solubility of ZLD1039 and the preparation of stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions. For most in vitro assays, a concentrated stock solution is prepared in an organic solvent, which is then further diluted into aqueous culture media.[1] The known solubility is detailed below.
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mM | Gentle warming may be required.[2] |
| Ethanol | ≥ 20 mM | Gentle warming may be required.[2] |
Note: The technical data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis.[2]
Q2: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate organic solvent is the standard procedure for a compound like this compound.[1][3] The most common solvent of choice is DMSO.[1][4]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (M.Wt: 612.8 g/mol )[2]
-
Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Vortexer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the desired volume of your stock solution. To prepare 1 mL of a 10 mM stock solution, you would need 6.13 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 612.8 g/mol = 0.006128 g = 6.13 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial. If the compound is hygroscopic or appears as a waxy solid, it is recommended to dissolve the entire pre-weighed amount directly in the vial.[1]
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[1][2] Ensure the solution is clear and no particulates are visible before use.
-
Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[5] Store as recommended in Q3.
Q3: How should I store this compound stock solutions for maximum stability?
Proper storage is critical to maintain the activity of the compound. Stock solutions in DMSO can be stored for extended periods at low temperatures.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Important Notes |
| -20°C | 1 month | Protect from light.[5] |
| -80°C | 6 months | Protect from light.[5] |
Key Recommendations:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to store the stock solution in small, single-use aliquots.[5]
-
Light Protection: Store vials in a dark container or use amber vials to prevent photodecomposition.[3][5]
-
In Vivo Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]
Troubleshooting Guide
Q4: I'm having trouble dissolving this compound, or it precipitated after dilution. What should I do?
Solubility issues can arise, but they can often be resolved with simple laboratory techniques.
Issue 1: The compound is not dissolving in the organic solvent (e.g., DMSO).
-
Solution: Gentle warming of the solution in a water bath (e.g., 37°C) combined with vortexing or sonication for several minutes is often sufficient to dissolve the compound.[1] Ensure the vial is properly sealed during warming.
Issue 2: My DMSO stock solution was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium.
-
Explanation: This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is much lower.[1]
-
Solution: To prevent precipitation, try gently swirling the conical tube containing the warm aqueous medium as you add the stock solution to it.[4] If a precipitate still forms, vortexing, sonication, or gentle warming (37°C) of the final diluted solution can often help it to re-dissolve.[1] Always ensure the final solution is clear before adding it to your cells.
-
Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium low, preferably below 0.1%, to avoid solvent-induced cytotoxicity.[4][6]
Q5: What is the mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase.[2][7] By inhibiting EZH2, this compound blocks the methylation of histone H3 on lysine 27 (H3K27).[2][7] This action can reactivate the expression of silenced tumor suppressor genes, leading to anti-tumor effects such as decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmrat.org [bmrat.org]
- 7. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ZLD1039 In Vivo Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo stability of ZLD1039, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Issue 1: Suboptimal Efficacy or High Variability in Animal Models
Q: My in vivo study with this compound is showing lower than expected efficacy or high variability between subjects. Could this be related to compound instability?
A: Yes, suboptimal efficacy and high variability can be indicators of in vivo instability. This can stem from several factors including poor bioavailability due to formulation issues or rapid metabolic degradation. This compound is orally bioavailable, but its effectiveness can be compromised if not properly formulated and administered.[1][2]
Troubleshooting Steps:
-
Re-evaluate Formulation: Ensure the formulation maintains this compound in a soluble and stable state. Precipitation after administration can significantly reduce absorption. Consider the formulation components and their ratios.
-
Assess Bioavailability: If not already done, perform a pharmacokinetic (PK) study to determine the concentration of this compound in plasma over time. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Check for Degradation Products: Analyze plasma and tissue samples using LC-MS/MS to identify potential metabolites or degradation products. This can help elucidate the pathways of instability.[3]
Issue 2: Formulation and Solubility Challenges
Q: I am having difficulty dissolving this compound for my in vivo experiments, or I am observing precipitation in my formulation. What can I do?
A: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[3] Ensuring a stable and homogenous formulation is critical for consistent results.
Troubleshooting Steps:
-
Optimize Vehicle Composition: Experiment with different pharmaceutically acceptable vehicles. A multi-component system is often necessary for poorly soluble compounds.[4]
-
Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins, surfactants (e.g., Tween-80), or co-solvents (e.g., PEG300, DMSO) in your formulation.[1][3]
-
pH Adjustment: The solubility of a compound can be pH-dependent. Assess the solubility of this compound at different pH values to find the optimal range for your formulation.[3][5]
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size can improve the dissolution rate and absorption.[3]
Recommended Formulation for this compound (Oral Gavage):
A previously reported successful formulation for oral administration of this compound involves a stock solution in DMSO diluted with a mixture of PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh for each use.[1]
| Component | Purpose | Recommended Concentration |
| This compound | Active Pharmaceutical Ingredient | Target dose (e.g., 100 mg/kg)[6] |
| DMSO | Primary Solvent | < 10% of final volume |
| PEG300 | Co-solvent | ~40% of final volume |
| Tween-80 | Surfactant | ~5% of final volume |
| Saline | Vehicle | q.s. to final volume |
Issue 3: Suspected Rapid Metabolism
Q: I suspect this compound is being rapidly metabolized in my animal model, leading to reduced exposure. How can I investigate this?
A: Rapid metabolism is a common cause of poor in vivo performance. Investigating the metabolic stability of this compound is a key step in troubleshooting.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Conduct assays using liver microsomes or hepatocytes to determine the intrinsic clearance of this compound. This will provide an estimate of its metabolic rate.
-
Identify Metabolizing Enzymes: If this compound is found to be metabolically unstable, identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism. This can be done using recombinant CYP enzymes or specific CYP inhibitors.
-
Prodrug Strategy: If metabolism is a significant issue, a prodrug approach could be considered to protect the liable functional groups and improve the pharmacokinetic profile.[7]
Experimental Protocols
Protocol 1: Assessment of this compound Plasma Stability
Objective: To determine the stability of this compound in plasma ex vivo.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into fresh plasma from the study species (e.g., mouse, rat) to a final concentration relevant to the in vivo study.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t1/2) of this compound in plasma.
| Time (min) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 30 | 9.8 | 98 |
| 60 | 9.5 | 95 |
| 120 | 9.1 | 91 |
| 240 | 8.5 | 85 |
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and buffer in a microcentrifuge tube.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a stock solution of this compound.
-
At specified time points, take aliquots and quench the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the half-life and intrinsic clearance of this compound.[3]
| Time (min) | This compound Concentration (µM) | % Remaining |
| 0 | 1.0 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.12 | 12 |
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a key signaling pathway affected by this compound and a general workflow for troubleshooting in vivo instability.
Caption: Troubleshooting workflow for this compound in vivo instability.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ZLD1039 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZLD1039, a potent and selective EZH2 inhibitor. The following sections offer troubleshooting advice and answers to frequently asked questions regarding potential off-target effects and strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? this compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) protein.[1][2][3] EZH2 is a histone methyltransferase that functions as the catalytic component of the Polycomb Repressive Complex 2 (PRC2).[4] Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic modification that typically leads to the silencing of target genes.[2][4] this compound acts by competing with the S-adenosyl-l-methionine (SAM) cofactor, thereby inhibiting EZH2's methyltransferase activity.[5]
Q2: What are "off-target effects" and are there any known for this compound? Off-target effects occur when a small molecule binds to and modulates proteins other than its intended target, which can lead to misleading results or cellular toxicity.[6] Current research highlights that this compound is a "highly selective" inhibitor.[1][2] Studies have shown it has minimal activity against a panel of other histone methyltransferases, including EZH1, G9a, and SUV39H1, indicating a high degree of specificity for EZH2.[7] While no specific, common off-target binding proteins have been identified in the provided literature, it is crucial in any experiment to empirically rule out unintended effects.
Q3: My experimental results are unexpected. How can I confirm the observed phenotype is a direct result of EZH2 inhibition by this compound? Validating that an observed cellular phenotype is due to on-target activity is a critical component of rigorous research.[6] To confirm this, you should perform a series of validation experiments:
-
Confirm Target Engagement: Directly measure the downstream marker of EZH2 inhibition, which is a reduction in global H3K27me3 levels.
-
Perform Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the risk of off-target effects that can occur at higher concentrations.[6]
-
Use Orthogonal Methods: Employ a non-pharmacological method, such as siRNA or CRISPR-Cas9 to knock down EZH2, and verify if the same phenotype is observed.[6]
Q4: At what concentration does this compound become cytotoxic? The cytotoxic concentration of this compound can vary depending on the cell line and assay duration. One study in NRK-52E cells found that this compound showed cytotoxicity at concentrations above 1.6µM.[4] It is essential to perform a dose-response curve for your specific cell model to determine the optimal concentration that achieves EZH2 inhibition without inducing significant cell death.
Quantitative Data Summary
For accurate experimental design, refer to the following tables summarizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound Against EZH2 Variants
| Enzyme | IC50 (nM) |
|---|---|
| EZH2 (Wild-Type) | 5.6 ± 0.36 |
| EZH2 (Y641F Mutant) | 15 ± 0.51 |
| EZH2 (A677G Mutant) | 4.0 ± 0.28 |
(Data sourced from biochemical assays)[1][5]
Table 2: Selectivity Profile of this compound Against Other Histone Methyltransferases (HMTs)
| HMT | Activity |
|---|---|
| EZH1 | Minimal Effect |
| SUV39H1 | Minimal Effect |
| G9a | Minimal Effect |
| SETD7 | Minimal Effect |
| SUV39H2 | Minimal Effect |
| SMYD2 | Minimal Effect |
| PRDM9 | Minimal Effect |
| SETD8 | Minimal Effect |
(Data indicates this compound is highly selective for EZH2 over other tested HMTs)[7]
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway of this compound and recommended experimental workflows.
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Logical diagram for orthogonal validation.
Troubleshooting Guide & Experimental Protocols
If you suspect off-target effects are confounding your results, follow this guide.
Protocol 1: Dose-Response Experiment for Optimal Concentration
Objective: To determine the minimum effective concentration of this compound required to inhibit H3K27me3 and elicit the desired phenotype, while identifying concentrations that cause cytotoxicity.[6]
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well for viability, 12-well for protein analysis) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical range might be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium with the this compound dilutions and incubate for the desired experimental duration (e.g., 72-96 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to the cells.
-
Phenotypic & Target Analysis: In parallel plates, perform your phenotypic assay and a Western blot for H3K27me3 to determine the lowest concentration that gives the desired biological effect and target engagement.
-
Analysis: Plot cell viability and phenotypic effect against this compound concentration. Select the lowest concentration that shows clear target engagement and the desired phenotype without significant cytotoxicity for future experiments.
Protocol 2: Western Blot for H3K27me3 Target Engagement
Objective: To directly measure the inhibition of EZH2's methyltransferase activity in cells treated with this compound.
Methodology:
-
Cell Treatment: Treat cells with the selected concentration of this compound (and a vehicle control) for your standard experimental duration (e.g., 72 hours).
-
Histone Extraction: Lyse the cells and prepare histone extracts using an acid extraction protocol or a commercial kit. This step is crucial for enriching histone proteins.
-
Protein Quantification: Determine the protein concentration of your extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extract onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands. A significant decrease in the H3K27me3 band intensity (normalized to total H3) in this compound-treated cells confirms on-target activity.
Protocol 3: Orthogonal Validation with EZH2 siRNA
Objective: To confirm that the phenotype observed with this compound is specifically due to the loss of EZH2 function.[6]
Methodology:
-
Transfection: Transfect your cells with a validated siRNA sequence targeting EZH2 or a non-targeting scramble control siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the EZH2 protein.
-
Confirmation of Knockdown: Harvest a subset of the cells and perform a Western blot to confirm a significant reduction in EZH2 protein levels in the siRNA-treated group compared to the scramble control.
-
Phenotypic Analysis: Perform your relevant phenotypic assay on the EZH2 knockdown cells and compare the results to the scramble control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Resistance to ZLD1039: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to ZLD1039, a selective inhibitor of EZH2. The information is presented in a question-and-answer format to directly address common challenges encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective S-adenosyl-l-methionine-competitive inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] By inhibiting EZH2, this compound selectively reduces the methylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification.[2][3] This leads to the reactivation of silenced tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[2][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential mechanisms of resistance?
A2: Resistance to EZH2 inhibitors like this compound can be intrinsic or acquired and may arise from several mechanisms:
-
Mutations in the EZH2 gene: Acquired point mutations in the SET domain of EZH2, such as Y666N, can prevent the binding of the inhibitor to its target.[2][4]
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways can circumvent the effects of EZH2 inhibition. Key pathways implicated in resistance include the PI3K/AKT, MAPK, and IGF-1R signaling cascades.[5]
-
Alterations in cell cycle regulation: Mutations in genes that control the cell cycle, such as the RB1/E2F axis, can decouple cell proliferation from EZH2's regulatory control, allowing cells to escape the G1 arrest induced by this compound.[2][3][6]
-
Expression of paralogous proteins: In the context of SWI/SNF mutant cancers, the expression level of the paralog ATPase SMARCA2 can be a predictive biomarker for sensitivity to EZH2 inhibitors.[7] Low SMARCA2 expression may be associated with resistance.
Q3: How can I experimentally determine if my resistant cells have acquired mutations in EZH2?
A3: You can identify mutations in the EZH2 gene through targeted DNA sequencing of your resistant cell lines compared to the parental, sensitive cell lines. The sequencing should focus on the S-adenosyl-methionine (SAM) binding domain of EZH2.
Troubleshooting Guide
This guide provides structured approaches to troubleshoot experiments and investigate resistance to this compound.
Problem 1: Decreased sensitivity to this compound in long-term culture.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Development of acquired resistance through genetic mutations. | 1. Perform Sanger or Next-Generation Sequencing of the EZH2 gene, focusing on the SET domain. 2. Compare the sequence with the parental cell line. | Identification of mutations such as Y666N that are known to confer resistance. |
| Activation of bypass signaling pathways. | 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways. 2. Compare protein expression levels between parental and resistant cells. | Increased phosphorylation of key signaling molecules in resistant cells. |
Problem 2: Heterogeneous response to this compound within a cell population.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Pre-existence of a sub-population of resistant cells. | 1. Perform single-cell cloning to isolate and expand individual clones from the parental population. 2. Determine the IC50 of this compound for each clone using a cell viability assay (e.g., MTT or CellTiter-Glo). | Variation in IC50 values among clones, indicating a heterogeneous population. |
| Differential expression of resistance markers. | 1. Use flow cytometry or immunofluorescence to analyze the expression of potential resistance biomarkers (e.g., p-AKT, SMARCA2) at the single-cell level in the parental population. | Identification of a sub-population of cells with a distinct biomarker profile. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects and resistance mechanisms.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~2 | [2] |
| MDA-MB-231 | Breast Cancer | ~4 | [2] |
| A375 | Melanoma | Not specified | [1] |
Table 2: Combination Therapy to Overcome EZH2 Inhibitor Resistance
| Resistant Model | Combination Agent | Rationale | Outcome | Reference |
| Tazemetostat-resistant SMARCB1-deficient tumors | AURKB inhibitor | Bypass the RB1/E2F-mediated cell cycle escape | Circumvents resistance and enhances therapeutic efficacy | [2][3][6] |
| GSK126/Tazemetostat-resistant DLBCL | EED inhibitor (MAK683) | Target a different component of the PRC2 complex | Overcomes resistance conferred by EZH2 mutations | [2] |
| Various Cancers | Cisplatin | Synergistic anti-tumor effect | Potential for enhanced efficacy, but can be antagonistic in some contexts (e.g., testicular germ cell tumors) | [8] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks/dishes
-
MTT or other cell viability assay kit
Procedure:
-
Culture the parental cell line in complete medium.
-
Initially, treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration.
-
Maintain a parallel culture treated with the vehicle (DMSO) as a control.
-
Continue this process until the cells are able to proliferate in the presence of a this compound concentration that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental cells.
-
Periodically assess the IC50 of the resistant population to confirm the development of resistance.
-
Once a stable resistant line is established, it can be used for downstream mechanistic studies.
Protocol 2: Western Blot for H3K27me3 and Signaling Pathway Activation
This protocol details the detection of histone methylation and phosphorylation of signaling proteins by Western blot.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed parental and resistant cells and treat with various concentrations of this compound or DMSO for the desired time period (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities and normalize to the respective total protein and/or loading control.
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: Overview of resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
ZLD1039 Technical Support Center for Animal Studies
Welcome to the ZLD1039 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting animal studies with the selective EZH2 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems you might encounter when using this compound in animal studies.
Q1: I am having trouble dissolving this compound for my in vivo study. What is the recommended formulation?
A1: this compound, like many small molecule inhibitors, can present solubility challenges. A published and effective method for preparing an oral formulation involves a two-step process to ensure a homogenous suspension suitable for gavage.
-
Step 1: Prepare a Stock Solution in DMSO. this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 9.1 mg/mL) in anhydrous DMSO. Gentle warming or sonication can aid dissolution, but be cautious of compound degradation with excessive heat.
-
Step 2: Dilute in a Vehicle for Administration. For oral administration in mice, a common and effective vehicle is a solution of 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline. To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly. This will create a fine suspension suitable for oral gavage. Always prepare the final formulation fresh each day if stability data is unavailable.
Q2: My animals are showing signs of distress or weight loss after this compound administration. Is this expected toxicity?
A2: While some studies report a good safety profile for this compound with no significant toxic effects on major organs like the heart, liver, spleen, and kidneys, it is crucial to monitor animals closely for any signs of toxicity.[1] Other EZH2 inhibitors have been associated with adverse effects in clinical trials, which could be relevant to preclinical studies.
-
Potential Class-Related Toxicities: EZH2 inhibitors as a class have been associated with hematological toxicities such as thrombocytopenia (low platelets) and neutropenia (low neutrophils), as well as potential liver toxicity.
-
Troubleshooting Steps:
-
Confirm Vehicle Tolerance: In a pilot study, administer the vehicle alone to a control group of animals to ensure that the observed effects are not due to the formulation itself.
-
Dose Reduction: If toxicity is observed, consider reducing the dose. The effective dose can vary between different animal models and cancer types.
-
Monitor Animal Health: Regularly monitor body weight, food and water intake, and clinical signs of distress. If significant weight loss (>15-20%) or severe signs of illness are observed, the animal should be euthanized according to your institution's IACUC protocol.
-
Hematology and Clinical Chemistry: At the end of the study, or if toxicity is suspected, collect blood for complete blood counts (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.
-
Q3: I am not observing the expected anti-tumor efficacy in my xenograft model. What could be the reason?
A3: Lack of efficacy can stem from several factors, from formulation issues to the biological context of your model.
-
Formulation and Administration: Ensure that your this compound formulation is a homogenous suspension and is being administered accurately. For oral gavage, improper technique can lead to incorrect dosing. Ensure personnel are well-trained.
-
Dosing and Schedule: An oral dose of 100 mg/kg has been shown to be effective in an A375 melanoma subcutaneous xenograft mouse model.[2] However, the optimal dose and schedule may vary. Consider a dose-response study to determine the most effective dose for your specific model.
-
Biological Factors:
-
EZH2 Dependency: Confirm that your cell line or tumor model is dependent on EZH2 activity for proliferation and survival. Not all tumors are sensitive to EZH2 inhibition.
-
Pharmacokinetics: The bioavailability and half-life of the compound can affect its efficacy. While specific pharmacokinetic data for this compound is not widely published, other EZH2 inhibitors have shown variable oral bioavailability.
-
Tumor Microenvironment: The tumor microenvironment can influence drug response.
-
Q4: How does this compound exert its anti-tumor effects?
A4: this compound is a potent and selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2]
-
Mechanism of Action: EZH2 functions as a histone methyltransferase that specifically trimethylates histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the transcriptional repression of target genes, including many tumor suppressor genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the reactivation of these silenced tumor suppressor genes.
-
Downstream Effects: The reactivation of tumor suppressor genes can induce several anti-tumor effects, including:
-
Cell Cycle Arrest: this compound has been shown to induce G0/G1 phase arrest in melanoma cells by upregulating p16 and p27 and inhibiting cyclin D1/CDK6 and cyclin E/CDK2 complexes.[2]
-
Apoptosis: It can induce apoptosis (programmed cell death) through the mitochondrial reactive oxygen species pathway.[2]
-
Inhibition of Metastasis: this compound has demonstrated anti-metastatic effects in both in vitro and in vivo models.[2]
-
Modulation of Signaling Pathways: In the context of renal fibrosis, this compound has been shown to attenuate inflammation and fibrosis by up-regulating LATS1 and inhibiting the activation of the Hippo-YAP pathway, as well as blocking the NF-κB p65 pathway.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant EZH2 inhibitors to provide context for your experiments.
Table 1: In Vitro Potency of this compound
| Enzyme Target | IC50 (nM) |
| EZH2 (Wild-type) | 5.6 |
| EZH2 (Y641F mutant) | 15 |
| EZH2 (A677G mutant) | 4.0 |
Data from MedchemExpress and Song et al., 2016.[3][4]
Table 2: In Vivo Dosage of this compound
| Animal Model | Tumor Model | Dose | Administration Route | Reference |
| Mouse | A375 Melanoma Xenograft | 100 mg/kg | Oral Gavage | [2] |
Table 3: Pharmacokinetic Parameters of Selected EZH2 Inhibitors (for reference)
| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Tazemetostat | Human | 800 mg (BID) | Oral | 829 | ~1 | 3340 (at day 15) | 33 |
| GSK126 | Rat | - | Oral | - | - | - | < 2 |
Table 4: Potential Toxicities of EZH2 Inhibitors (Class-wide)
| Toxicity Type | Adverse Events Observed (in clinical trials of other EZH2 inhibitors) |
| Hematological | Thrombocytopenia, Neutropenia, Anemia |
| General | Nausea, Fatigue, Fever |
| Hepatic | Elevated liver enzymes |
This table represents potential class-wide toxicities and researchers should be vigilant for these and any other adverse effects when using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline. Mix until completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare this compound Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a desired stock concentration (e.g., 9.1 mg/mL).
-
Vortex thoroughly. If necessary, gently warm the tube or use a sonicator to aid dissolution. Ensure the solution is clear.
-
-
Prepare Final Dosing Solution (Example for 1 mL):
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution.
-
Vortex the mixture thoroughly until a uniform suspension is formed.
-
Note: This formulation results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline). Prepare this suspension fresh daily before administration.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used for human cell line xenografts.
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., A375 melanoma cells) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 100 mg/kg) or the vehicle control to the respective groups via oral gavage daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
-
Endpoint:
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the maximum size allowed by IACUC protocols.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3).
-
Visualizations
Diagram 1: this compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.
Diagram 2: this compound in the Hippo Signaling Pathway (Renal Fibrosis Context)
Caption: this compound inhibits EZH2, upregulating LATS1 and suppressing YAP-mediated renal fibrosis.
Diagram 3: General Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for a xenograft study to evaluate the in vivo efficacy of this compound.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study [bio-protocol.org]
ZLD1039 Technical Support Center: Enhancing Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZLD1039, a potent and selective EZH2 inhibitor.[1][2] The following information is designed to help you optimize your experimental outcomes by improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: this compound is described as "orally bioavailable." What does this mean for my experiments?
A1: this compound has demonstrated potent anti-tumor activity in animal models when administered orally.[2][3][4] This indicates that the compound can be absorbed from the gastrointestinal tract to a sufficient degree to exert its biological effects. However, like many small molecule inhibitors, its aqueous solubility can be a limiting factor. Therefore, proper formulation is crucial to ensure consistent and optimal absorption.
Q2: I am observing lower than expected efficacy in my in vivo studies. Could this be related to poor bioavailability?
A2: Yes, suboptimal bioavailability can lead to reduced efficacy. Several factors can contribute to this, including:
-
Poor Solubility: If this compound is not fully dissolved in the vehicle, its absorption will be limited.
-
Precipitation: The compound may precipitate out of solution in the gastrointestinal tract.
-
Metabolism: While specific metabolic pathways for this compound are not detailed in the provided literature, rapid metabolism in the liver or gut wall is a common challenge for orally administered drugs.
-
Vehicle Selection: The choice of vehicle for oral gavage is critical for maintaining solubility and enhancing absorption.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Improving the solubility of this compound is a key step to enhancing its bioavailability. Based on available data, several solvent systems can be used. It is recommended to prepare a stock solution in a solvent like DMSO and then dilute it into a suitable vehicle for administration.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Try the recommended formulation protocols below, which utilize co-solvents to improve solubility.[1] - Use sonication or gentle warming to aid dissolution.[1] - Prepare the formulation fresh before each use.[1] |
| Inconsistent In Vivo Results | Variable absorption due to inconsistent formulation or precipitation in the gut. | - Ensure the formulation is a clear solution before administration.[1] - Consider using a vehicle containing a solubilizing agent like SBE-β-CD.[1] - Standardize the gavage procedure to minimize variability. |
| Low Compound Exposure (AUC) | Poor absorption from the GI tract or rapid metabolism. | - Optimize the formulation using the protocols provided. - While not specifically documented for this compound, co-administration with a metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) could be explored in non-clinical studies to investigate the impact of metabolism, but this would require careful experimental design and ethical approval. |
Experimental Protocols
Formulation Protocols for In Vivo Studies
The following protocols have been suggested for preparing this compound for oral administration in animal models.[1] It is recommended to prepare these formulations fresh on the day of use.[1]
Protocol 1: Co-Solvent Formulation
This protocol utilizes a mixture of DMSO, PEG300, and Tween-80 to achieve a clear solution.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Solubility | ≥ 0.91 mg/mL (1.48 mM) |
Procedure:
-
Start with a stock solution of this compound in DMSO (e.g., 9.1 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses SBE-β-CD, a solubilizing agent, to improve the aqueous solubility of this compound.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Solubility | ≥ 0.91 mg/mL (1.48 mM) |
Procedure:
-
Start with a stock solution of this compound in DMSO (e.g., 9.1 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is achieved.
Visualizations
Caption: Workflow for preparing and evaluating this compound formulations.
Caption: this compound inhibits EZH2, leading to reduced tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLD1039 degradation and storage conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ZLD1039 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. For long-term storage, it is recommended to store this compound as a solid at -20°C.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: How should I prepare this compound solutions for in vitro and in vivo experiments?
A2: For in vitro experiments, this compound is soluble in DMSO and ethanol with gentle warming.[1] For in vivo studies, it is recommended to prepare fresh solutions on the day of use.[3] A common method for preparing a working solution involves first dissolving this compound in an organic solvent like DMSO to create a stock solution, and then further diluting it with appropriate vehicles such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and highly selective inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[4] By inhibiting EZH2, this compound blocks the formation of H3K27me3, leading to the reactivation of tumor suppressor genes.[5] This mechanism underlies its anti-tumor activity in various cancers, including breast cancer and melanoma.[2][5]
Q4: Which signaling pathways are modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases. These include:
-
Hippo-YAP Pathway: this compound can attenuate renal fibrosis by suppressing the activation of Yes-associated protein (YAP), a key transcriptional regulator in the Hippo pathway.[4]
-
NF-κB Pathway: In the context of acute kidney injury, this compound has been shown to block the NF-κB p65 pathway.[4]
-
Cell Cycle Regulation: this compound can induce G0/G1 phase cell cycle arrest by upregulating p16 and p27 and inhibiting cyclin D1/CDK6 and cyclin E/CDK2 complexes.[2]
Troubleshooting Guides
Issue 1: Inconsistent or reduced activity of this compound in experiments.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that this compound solid and stock solutions have been stored at the recommended temperatures and protected from light. Avoid multiple freeze-thaw cycles. |
| Degradation of this compound | Prepare fresh working solutions for each experiment. If degradation is suspected, perform a stability analysis using HPLC to check for the presence of degradation products. |
| Incorrect Solution Preparation | Ensure complete dissolution of this compound. Use gentle warming or sonication if necessary. Confirm the final concentration of the dosing solution. For cellular assays, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivity to this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. |
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | The presence of unexpected peaks may indicate degradation of this compound. This can be due to improper storage, handling, or exposure to harsh conditions (e.g., extreme pH, light, oxidizing agents). |
| Contamination | Ensure all solvents, vials, and equipment are clean and free of contaminants. Run a blank sample (solvent only) to identify any peaks originating from the system or solvent. |
| Interaction with Excipients | If working with a formulated product, some excipients may interfere with the analysis. Analyze a placebo formulation (all excipients without this compound) to identify any excipient-related peaks. |
This compound Storage and Stability Data
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | |
| Stock Solution | -80°C | Up to 6 months | Protect from light |
| Stock Solution | -20°C | Up to 1 month | Protect from light |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV or UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.
Caption: Workflow for conducting forced degradation studies on this compound.
Caption: this compound inhibits EZH2, leading to de-repression of LATS1/2 and subsequent phosphorylation and inactivation of YAP.
References
Interpreting ZLD1039 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZLD1039, a potent and selective EZH2 inhibitor. This guide is designed to help interpret unexpected experimental results and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, highly selective, and orally bioavailable S-adenosyl-l-methionine (SAM)-competitive inhibitor of Enhancer of zeste homolog 2 (EZH2) methyltransferase activity.[1][2][3] By inhibiting EZH2, this compound selectively reduces the methylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of silenced tumor suppressor genes.[2][4] This activity results in decreased cell proliferation, cell cycle arrest at the G0/G1 phase, and induction of apoptosis in cancer cells.[1][2][5]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical models of breast cancer and melanoma.[1][2] It has been shown to inhibit tumor growth and metastasis in both in vitro and in vivo models.[1][2][4] Additionally, it has shown protective effects in non-cancer models, such as attenuating renal fibrosis.[6][7]
Q3: What are the expected molecular effects of this compound treatment in cancer cells?
A3: Treatment of susceptible cancer cells with this compound is expected to lead to a dose- and time-dependent decrease in global H3K27me3 and H3K27me2 levels, without affecting the total levels of H3 or EZH2 protein.[2] Mechanistically, this compound induces G0/G1 phase arrest by upregulating p16 and p27 and inhibiting the functions of the cyclin D1/CDK6 and cyclin E/CDK2 complexes.[1] It also induces apoptosis via the mitochondrial reactive oxygen species pathway.[1]
Q4: Is this compound selective for EZH2?
A4: Yes, this compound is a highly selective inhibitor of EZH2.[2][8] Studies have shown that it has minimal effects on other histone methyltransferases.[7]
Troubleshooting Unexpected Results
This section addresses potential discrepancies between expected and observed experimental outcomes when using this compound.
Issue 1: No significant decrease in cell viability or proliferation observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity: | Not all cell lines are equally sensitive to EZH2 inhibition. Verify the EZH2 dependency of your cell line. Consider testing a positive control cell line known to be sensitive to this compound (e.g., MCF-7, MDA-MB-231 for breast cancer, or A375 for melanoma).[1][2] |
| Incorrect Drug Concentration: | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary between cell types. |
| Insufficient Treatment Duration: | The effects of EZH2 inhibition on cell viability are often time-dependent. Extend the treatment duration (e.g., 48, 72, 96 hours) to allow for sufficient downstream effects to manifest.[5] |
| Drug Inactivity: | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[8] |
| Experimental Assay Issues: | Verify the reliability of your cell viability assay (e.g., MTT, MTS, CellTiter-Glo).[9][10] Ensure that the assay itself is not affected by the compound. |
Issue 2: No significant induction of apoptosis observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Timing: | Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment to identify the optimal window for apoptosis detection. |
| Insensitive Apoptosis Assay: | Use multiple assays to detect apoptosis, as no single method is definitive.[11] Consider using Annexin V/PI staining for early apoptosis, and TUNEL or cleaved caspase-3/7 assays for later stages.[11][12] |
| Cell Line Resistance to Apoptosis: | Some cell lines may have defects in their apoptotic machinery. Investigate the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line. |
| Focus on Cell Cycle Arrest: | In some contexts, the predominant effect of this compound may be cell cycle arrest rather than robust apoptosis.[1][5] Analyze the cell cycle distribution using flow cytometry. |
Issue 3: No decrease in H3K27 methylation observed.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time: | The reduction of H3K27me3 is a direct but time-dependent effect. Increase the concentration of this compound and/or the duration of treatment. A time-course and dose-response Western blot is recommended.[2] |
| Poor Antibody Quality: | Ensure the primary antibody for H3K27me3 is specific and validated. Use appropriate positive and negative controls for your Western blot. |
| Compensatory Mechanisms: | In some rare cases, cells may develop mechanisms to compensate for EZH2 inhibition. This is less likely in short-term experiments. |
| Drug Penetration Issues (In Vivo): | For in vivo studies, ensure adequate bioavailability and tumor penetration of this compound. The reported effective oral dose in a mouse model is 100 mg/kg.[1] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for H3K27 Methylation
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against H3K27me3, total H3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits EZH2, leading to reduced H3K27me3, gene reactivation, cell cycle arrest, and apoptosis.
References
- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ZLD1039 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZLD1039 in in vitro experiments. The information is designed to help optimize treatment duration and other experimental parameters for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro concentration of this compound to use?
A1: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, concentrations ranging from 0.1 µM to 10 µM have been used. For example, in MCF-7 breast cancer cells, this compound has an IC50 of 0.29 ± 0.09 μM for the inhibition of H3K27me3.[1]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration depends on the experimental endpoint. For observing effects on histone methylation, a shorter treatment of 24 to 72 hours may be sufficient.[1] To observe downstream effects such as cell cycle arrest or apoptosis, longer incubation times of 48 to 96 hours or more may be necessary.[2] It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific cell type and research question.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and highly selective inhibitor of the EZH2 methyltransferase.[2][3] It competitively binds to the S-adenosyl-l-methionine (SAM) binding site of EZH2, preventing the methylation of histone H3 at lysine 27 (H3K27).[1][4] This reduction in H3K27me3 leads to the reactivation of silenced tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[1]
Q4: In which signaling pathways is this compound involved?
A4: this compound primarily impacts pathways regulated by EZH2. This includes the cell cycle and apoptosis pathways. Specifically, it can upregulate p16 and p27, leading to the inhibition of cyclin D1/CDK6 and cyclin E/CDK2 complexes, which causes G0/G1 phase arrest.[2] It can also induce apoptosis through the mitochondrial reactive oxygen species pathway.[2] Additionally, this compound has been shown to affect the Hippo-YAP signaling pathway by upregulating LATS1 expression.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability after this compound treatment. | 1. This compound concentration is too low. 2. Treatment duration is too short. 3. The cell line is resistant to EZH2 inhibition. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Verify EZH2 expression in your cell line. Consider using a different cell line or a combination therapy approach. |
| High variability between replicates in a cell viability assay. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in the wells. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate for treatment groups. Fill them with media or PBS to maintain humidity. |
| Difficulty detecting changes in H3K27 methylation by Western blot. | 1. Inefficient protein extraction or antibody incubation. 2. Insufficient treatment duration or concentration. | 1. Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations/incubation times. 2. Increase the this compound concentration and/or treatment duration based on preliminary experiments. |
| Unexpected increase in cell proliferation at low this compound concentrations. | This can sometimes be observed and is known as a hormetic effect. | Focus on the dose range that shows a clear inhibitory effect for your primary analysis. Ensure you have a sufficient number of data points at the lower concentrations to accurately model the dose-response curve. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (e.g., DMSO). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment to Assess this compound Effect on Cell Proliferation
-
Cell Seeding: Seed cells in multiple 96-well plates at a consistent density.
-
This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined in Protocol 1) and a vehicle control.
-
Time-Point Analysis: At various time points (e.g., 24, 48, 72, and 96 hours), perform a cell viability assay (e.g., MTT) on one of the plates.
-
Data Analysis: Plot cell viability against time for both the treated and control groups to observe the temporal effect of this compound on cell proliferation.
Protocol 3: Western Blot for H3K27me3 and Cell Cycle Proteins
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal duration.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against H3K27me3, total H3, p16, p27, Cyclin D1, CDK6, Cyclin E, CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) |
| MCF-7 | Breast Cancer | ~1.5 |
| MDA-MB-231 | Breast Cancer | ~3.0 |
| A375 | Melanoma | Data not available in searched articles |
| Note: These are example values and should be experimentally determined for your specific cell line and conditions. |
Table 2: Example Time-Dependent Effect of this compound (1 µM) on Cell Viability
| Treatment Duration | % Viability (Relative to Control) |
| 24 hours | 95% |
| 48 hours | 75% |
| 72 hours | 50% |
| 96 hours | 35% |
| Note: This is example data and will vary depending on the cell line and this compound concentration. |
Visualizations
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.
Caption: A typical experimental workflow for characterizing the in vitro effects of this compound.
References
Validation & Comparative
Validating ZLD1039: A Comparative Guide to EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EZH2 inhibitor ZLD1039 with other established alternatives, supported by experimental data. We delve into the inhibitory effects, cellular activities, and underlying mechanisms of this compound, Tazemetostat (EPZ-6438), and GSK126 to assist researchers in making informed decisions for their drug development and discovery programs.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the transcriptional repression of tumor suppressor genes.[1][2] Its catalytic activity, which involves the trimethylation of histone H3 at lysine 27 (H3K27me3), is a key target for epigenetic cancer therapy.[3][4] this compound is a potent and selective EZH2 inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][5] This guide compares the performance of this compound with two other well-characterized EZH2 inhibitors, Tazemetostat and GSK126, focusing on their biochemical potency, cellular effects, and selectivity.
Comparative Performance of EZH2 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their inhibitory activities.
Table 1: Biochemical Inhibitory Activity against EZH2
| Inhibitor | Target | IC50 (nM) | Assay Type | Ki (nM) |
| This compound | Wild-Type EZH2 | 5.6[1][6] | Peptide Assay | Not Reported |
| Y641F Mutant EZH2 | 15[6] | Peptide Assay | Not Reported | |
| A677G Mutant EZH2 | 4.0[6] | Peptide Assay | Not Reported | |
| Tazemetostat (EPZ-6438) | Wild-Type EZH2 | 11[7][8] | Peptide Assay | 2.5[7][8] |
| Wild-Type EZH2 | 16[7][8] | Nucleosome Assay | Not Reported | |
| Rat EZH2 | 4[7][8] | Not Specified | Not Reported | |
| GSK126 | Wild-Type EZH2 | 9.9[9] | Not Specified | 0.5-3 |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cell Line | Cellular H3K27me3 Inhibition IC50 (nM) | Anti-proliferative IC50 (µM) | Selectivity (EZH2 vs EZH1) |
| This compound | MCF-7 (Breast Cancer) | 290[10][11] | 0.99[12] | ~14-fold[12] |
| MDA-MB-231 (Breast Cancer) | Not Reported | 0.089[12] | Not Reported | |
| Tazemetostat (EPZ-6438) | Lymphoma Cell Lines | 2-90[12] | <0.001 - 7.6[12] | ~35-fold[7] |
| GSK126 | DLBCL Cell Lines | 7-252[12] | Varies (cell line dependent) | >150-fold[13] |
Signaling Pathways and Mechanism of Action
EZH2 functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to H3K27, leading to transcriptional repression of target genes.[14] this compound, Tazemetostat, and GSK126 are all SAM-competitive inhibitors, meaning they bind to the SAM-binding pocket of EZH2, preventing its catalytic activity.[11][12][14][15] This inhibition leads to a global decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent anti-proliferative effects such as cell cycle arrest and apoptosis.[5][11][16]
Caption: EZH2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of EZH2 inhibitors. Below are representative protocols for key experiments.
EZH2 Inhibitory Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor in a cell-free system.
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRC2 complex, a biotinylated histone H3 peptide substrate, and varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of non-radiolabeled SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K27me3 Levels
This method assesses the inhibitor's effect on the target epigenetic mark within cells.
-
Cell Treatment: Culture cancer cells (e.g., MDA-MB-231) and treat with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 72 hours).
-
Histone Extraction: Lyse the cells and isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for H3K27me3.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, probe the same membrane with an antibody against total histone H3.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cellular Proliferation Assay (MTT Assay)
This assay measures the inhibitor's effect on cell viability and growth.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 4 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to untreated control cells and determine the anti-proliferative IC50 value.
Caption: General experimental workflow for validating EZH2 inhibitors.
Conclusion
This compound demonstrates potent and selective inhibition of EZH2, with strong anti-proliferative effects in cancer cell lines. Its performance is comparable, and in some aspects, superior to established EZH2 inhibitors like Tazemetostat and GSK126. The provided data and experimental protocols offer a solid foundation for researchers to further validate and explore the therapeutic potential of this compound in various cancer models. The continued investigation of selective EZH2 inhibitors holds significant promise for the development of novel epigenetic therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. probiologists.com [probiologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitors: ZLD1039 vs. Tazemetostat and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, prompting the development of a new class of epigenetic drugs: EZH2 inhibitors. This guide provides a comprehensive comparison of ZLD1039, a potent and selective EZH2 inhibitor, with the FDA-approved tazemetostat and other notable EZH2 inhibitors in clinical development.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the biochemical and cellular potency of this compound, tazemetostat, and other key EZH2 inhibitors based on available preclinical data.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Wild-Type EZH2 IC50/Ki | Mutant EZH2 IC50/Ki | Selectivity vs. EZH1 | Mechanism of Action |
| This compound | EZH2 | 5.6 nM (IC50) | Y641F: 15 nM (IC50); A677G: 4.0 nM (IC50) | >1000-fold | S-adenosyl-L-methionine (SAM) competitive |
| Tazemetostat | EZH2 | 2-38 nM (IC50); 2.5 nM (Ki) | 2-38 nM (IC50) | 35-fold | SAM competitive |
| GSK2816126 | EZH2 | 0.5-3 nM (Ki) | 0.5-3 nM (Ki) | 150-fold | SAM competitive |
| CPI-1205 | EZH2 | 2.2 nM (IC50) | 3.1 nM (IC50) | ~24-fold (52 nM for EZH1) | SAM competitive |
| Valemetostat | EZH1/EZH2 | 6.0 nM (IC50) | Not specified | 1.7-fold (10.0 nM for EZH1) | SAM competitive |
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Lines | Cellular H3K27me3 Inhibition (IC50) | Anti-proliferative Activity (IC50) |
| This compound | Breast Cancer | Not specified | Not specified |
| Tazemetostat | DLBCL | 2-90 nM | <0.001 to 7.6 µM |
| GSK2816126 | DLBCL | 7-252 nM | Not specified |
| CPI-1205 | B-cell NHL | 32 nM | Not specified |
In Vivo Antitumor Activity
Both this compound and tazemetostat have demonstrated significant anti-tumor activity in preclinical xenograft models.
-
This compound: In a mouse xenograft model of breast cancer, oral administration of this compound led to tumor growth regression and inhibition of metastasis[1]. In a melanoma xenograft model, this compound (100 mg/kg, oral gavage) also showed anti-tumor effects[2].
-
Tazemetostat: In xenograft models of EZH2-mutant non-Hodgkin lymphoma, tazemetostat demonstrated marked tumor growth inhibition[3][4]. It has also shown activity in models of malignant rhabdoid tumors[5].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Histone Methyltransferase (HMT) Assay Workflow.
Caption: MTT Cell Proliferation Assay Workflow.
Detailed Experimental Protocols
Histone Methyltransferase (HMT) Assay
This protocol is a representative method for determining the in vitro potency of EZH2 inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)[6]. Add recombinant human EZH2 complex (e.g., 13 nM) and a histone H3 peptide substrate (e.g., 5 µM) to the buffer[6].
-
Inhibitor Addition: Add varying concentrations of the EZH2 inhibitor (e.g., this compound or tazemetostat) to the reaction mixture.
-
Reaction Initiation: Start the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to a final concentration of approximately 1 µM[6].
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes[6].
-
Reaction Termination and Detection: Stop the reaction by adding trichloroacetic acid (TCA)[7]. Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of EZH2 inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., breast cancer or lymphoma cell lines) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the EZH2 inhibitor for a specified period (e.g., 48 to 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[8].
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mouse Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of EZH2 inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., NSG mice)[9].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2[9].
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the EZH2 inhibitor (e.g., this compound or tazemetostat) via the appropriate route (e.g., oral gavage) at the desired dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for H3K27me3 levels.
Conclusion
This compound is a potent and highly selective EZH2 inhibitor with promising preclinical anti-tumor activity that is comparable to, and in some cases exceeds, that of the clinically approved tazemetostat. Both compounds act as SAM-competitive inhibitors of EZH2, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and tumor growth. The data presented in this guide highlight the therapeutic potential of this compound and provide a framework for its further investigation and development. The detailed experimental protocols offer a valuable resource for researchers aiming to evaluate and compare the efficacy of novel EZH2 inhibitors. As the landscape of epigenetic therapies continues to evolve, rigorous preclinical and clinical evaluation of new agents like this compound will be crucial in expanding the arsenal of targeted cancer treatments.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
ZLD1039: A Comparative Guide to its Anti-Metastatic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic properties of ZLD1039, a selective inhibitor of the EZH2 methyltransferase, with other relevant therapies. The information is supported by experimental data to aid in the evaluation of its potential in cancer therapy.
Executive Summary
This compound has demonstrated significant anti-metastatic effects in preclinical models of breast cancer and melanoma. Its mechanism of action involves the inhibition of EZH2, a key epigenetic regulator, leading to the suppression of tumor cell invasion and metastasis. This guide will delve into the quantitative data supporting these claims, compare its efficacy with other EZH2 inhibitors, and provide detailed experimental methodologies for the cited studies.
Comparative Performance of this compound
The anti-metastatic potential of this compound has been evaluated in various preclinical studies. Below is a summary of its performance compared to other EZH2 inhibitors, Tazemetostat and GSK126.
In Vitro Anti-Metastatic Activity
| Compound | Cancer Type | Assay | Key Findings | Reference |
| This compound | Breast Cancer (MDA-MB-231 & 4T1 cells) | Transwell Invasion Assay | 72.6% and 70.9% inhibition of invasion, respectively. | [1] |
| Tazemetostat | Triple-Negative Breast Cancer | Not specified in abstract | Reduced chromosomal instability, a driver of metastasis. | [2] |
| GSK126 | Multiple Myeloma | Not specified in abstract | In vivo anti-tumor effect confirmed, but specific anti-metastatic data is limited. | [3] |
In Vivo Anti-Metastatic Activity
| Compound | Cancer Model | Key Findings | Reference |
| This compound | 4T1 Breast Cancer Xenograft | Visibly reduced formation of metastatic lung nodules. | [1] |
| Tazemetostat | Triple-Negative Breast Cancer Mouse Model | Exhibited more lung metastases in models with elevated EZH2, which was reversed by Tazemetostat. | [2] |
Signaling Pathway of this compound's Anti-Metastatic Action
This compound functions as a selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. By inhibiting EZH2, this compound prevents the methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This leads to the reactivation of tumor suppressor genes. One of the key pathways affected by this compound is the Hippo signaling pathway. This compound treatment leads to the upregulation of Large Tumor Suppressor Kinase 1 (LATS1), which in turn phosphorylates and inactivates Yes-associated protein (YAP), a transcriptional co-activator involved in cell proliferation and metastasis.
Experimental Protocols
Transwell Invasion Assay
This assay is utilized to assess the invasive potential of cancer cells in vitro.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or 4T1) are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Treatment: The cells in the upper chamber are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period that allows for cell invasion (typically 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the vehicle control.
References
- 1. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLD1039 in Combination with Other Chemotherapy Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the EZH2 inhibitor ZLD1039 in hypothetical combination therapies, drawing parallels from studies on other selective EZH2 inhibitors. This analysis is supported by available experimental data and detailed methodologies to inform future research directions.
While direct preclinical or clinical data on this compound in combination with other chemotherapy agents are not yet publicly available, extensive research on other potent and selective EZH2 inhibitors, such as tazemetostat and GSK126, provides a strong rationale for exploring this compound in combination regimens. This guide synthesizes findings from these analogous studies to project the potential efficacy and mechanisms of this compound combination therapies in cancers like breast cancer and melanoma.
Mechanism of Action: The Rationale for Combination Therapy
This compound is a potent and selective inhibitor of the EZH2 methyltransferase, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] By inhibiting EZH2, this compound leads to a decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes. This action induces cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.[1]
The rationale for combining this compound with other chemotherapy agents stems from the potential for synergistic effects. EZH2 inhibition can sensitize cancer cells to the cytotoxic effects of other drugs through various mechanisms, including the downregulation of DNA repair pathways and the induction of pro-apoptotic genes.
Preclinical Performance of EZH2 Inhibitors in Combination Therapies
Preclinical studies on EZH2 inhibitors in combination with standard-of-care agents have demonstrated promising synergistic or additive effects in various cancer models. Below, we summarize key findings in breast cancer and melanoma, which are relevant to the potential application of this compound.
Breast Cancer
In preclinical models of breast cancer, particularly those with BRCA1 mutations, the combination of the EZH2 inhibitor GSK126 with the platinum-based chemotherapy agent cisplatin has shown significant synergy.
Table 1: Preclinical Performance of EZH2 Inhibitor (GSK126) in Combination with Cisplatin in BRCA1-deficient Breast Cancer Models
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Key Findings | Reference |
| KB1P-G3 (Brca1-deficient) | GSK126 | >10 | N/A | Modest single-agent activity | [3] |
| Cisplatin | ~0.5 | N/A | [4] | ||
| GSK126 + Cisplatin | Not Reported | <1 (Synergistic) | Significantly decreased cell proliferation and colony formation compared to single agents. | [3][4] |
Note: Specific IC50 values for the combination were not always reported; synergy was determined by the authors based on statistical analysis of the combination's effect versus single agents.
Melanoma
In BRAF-mutant melanoma, resistance to BRAF inhibitors like vemurafenib is a significant clinical challenge. Preclinical studies have shown that combining an EZH2 inhibitor with a BRAF inhibitor can overcome this resistance.
Table 2: Preclinical Performance of EZH2 Inhibitor in Combination with Vemurafenib in BRAF-mutant Melanoma Models
| Cell Line | Treatment | Effect on Cell Viability | Key Findings | Reference |
| A375R (Vemurafenib-resistant) | EZH2 Inhibitor (EPZ015666) | Modest Decrease | The combination showed synergistic effects in decreasing cell viability, inducing cell-cycle arrest, and promoting apoptosis. | [5] |
| Vemurafenib | Minimal Decrease | [5] | ||
| EZH2 Inhibitor + Vemurafenib | Significant Decrease | The combination led to the downregulation of the proto-oncogene PLK1. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized protocols for key experiments used to evaluate the efficacy of EZH2 inhibitor combinations.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the EZH2 inhibitor, the combination agent, or the combination of both for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Clonogenic Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the drugs for a specified period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and cells are allowed to grow for 10-14 days until visible colonies form.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated relative to the untreated control.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and treated with the vehicle control, single agents, or the combination therapy via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
The synergistic effects of EZH2 inhibitors in combination therapies can be attributed to their influence on various cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance to BRAF Inhibitors: EZH2 and Its Downstream Targets as Potential Therapeutic Options in Melanoma [ouci.dntb.gov.ua]
- 3. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Resistance to BRAF Inhibitors: EZH2 and Its Downstream Targets as Potential Therapeutic Options in Melanoma | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of EZH2 Inhibitors: ZLD1039 vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. This guide provides a detailed side-by-side comparison of two prominent EZH2 inhibitors, ZLD1039 and GSK126, focusing on their performance, supporting experimental data, and methodologies.
At a Glance: this compound vs. GSK126
| Feature | This compound | GSK126 |
| Target | EZH2 methyltransferase | EZH2 methyltransferase |
| Mechanism of Action | S-adenosyl-L-methionine (SAM) competitive inhibitor | S-adenosyl-L-methionine (SAM) competitive inhibitor[1] |
| Oral Bioavailability | Orally bioavailable[2] | Poor oral bioavailability noted in rat studies[3] |
Biochemical Performance: Potency and Selectivity
Both this compound and GSK126 are highly potent inhibitors of EZH2, demonstrating activity in the low nanomolar range. Their selectivity against other histone methyltransferases (HMTs) is a critical attribute, minimizing off-target effects.
| Inhibitor | Enzyme | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | Wild-type EZH2 | 5.6[2][4] | - | >14-fold vs EZH1; >10,000-fold vs 10 other HMTs[5] |
| Y641F mutant EZH2 | 15[2][4] | - | ||
| A677G mutant EZH2 | 4.0[2][4] | - | ||
| GSK126 | Wild-type EZH2 | 9.9[6] | 0.5 - 3 | >150-fold vs EZH1; >1000-fold vs 20 other HMTs[1] |
| Mutant EZH2 | Similar potency to wild-type[1] | 0.5 - 3 |
Cellular Activity: Inhibition of H3K27 Methylation and Cell Proliferation
In cellular assays, both compounds effectively reduce the levels of H3K27 trimethylation (H3K27me3), a hallmark of EZH2 activity, and inhibit the proliferation of various cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Key Findings |
| This compound | MCF-7 (Breast Cancer) | H3K27me3 ELISA | 0.29[2][5] | Dose-dependent reduction in H3K27me3 and H3K27me2.[5] |
| MCF-7 (Breast Cancer) | Proliferation | 0.99[2] | Induced G0/G1 cell cycle arrest and apoptosis.[7] | |
| ZR-75-1 (Breast Cancer) | Proliferation | 0.089[2] | ||
| GSK126 | Various DLBCL cell lines | H3K27me3 | 0.007 - 0.252 | Dose-dependent decrease in H3K27me3.[1] |
| Multiple Myeloma cell lines | Proliferation | 12.6 - 17.4 | Induced apoptosis through the mitochondrial pathway.[8][9] |
In Vivo Efficacy: Xenograft Tumor Models
Both this compound and GSK126 have demonstrated significant anti-tumor activity in preclinical xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Key Outcomes |
| This compound | A375 (Melanoma) | 100 mg/kg, oral gavage | Antitumor effects observed.[7] |
| Breast Cancer | Not specified | Led to tumor growth regression and metastasis inhibition.[2] | |
| GSK126 | KARPAS-422 and Pfeiffer (EZH2 mutant DLBCL) | 150 mg/kg/day, i.p. | Marked tumor regression. |
| RPMI8226 (Multiple Myeloma) | 200 mg/kg/day, i.p. | Significantly delayed tumor growth.[8] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
EZH2, as the catalytic core of the PRC2 complex, methylates histone H3 at lysine 27 (H3K27), leading to transcriptional repression of target genes. Many of these target genes are tumor suppressors involved in cell cycle control and apoptosis. Inhibition of EZH2 by this compound or GSK126 blocks this methylation, reactivating the expression of these tumor suppressor genes and thereby inhibiting cancer cell proliferation and survival.
Caption: EZH2 inhibitors block the catalytic activity of the PRC2 complex.
Experimental Workflow: Biochemical IC50 Determination
Caption: A typical workflow for determining the biochemical potency of an EZH2 inhibitor.
Experimental Workflow: Cell Proliferation Assay
Caption: Standard procedure for assessing the anti-proliferative effects of the inhibitors.
Experimental Workflow: In Vivo Xenograft Study
Caption: General workflow for evaluating the in vivo efficacy of EZH2 inhibitors.
Detailed Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
A typical enzymatic assay to determine the IC50 values for this compound and GSK126 involves the use of a reconstituted PRC2 complex, a histone H3 peptide substrate, and radiolabeled S-adenosyl-L-methionine ([3H]-SAM) as a methyl donor.[10]
-
Reaction Setup : Reactions are set up in a multi-well plate containing assay buffer, the PRC2 enzyme complex, and the histone H3 peptide substrate.
-
Inhibitor Addition : this compound or GSK126 is added in a range of concentrations.
-
Reaction Initiation : The reaction is initiated by the addition of [3H]-SAM.
-
Incubation : The plate is incubated to allow the methylation reaction to proceed.
-
Quenching : The reaction is stopped by the addition of an excess of cold, unlabeled SAM.
-
Detection : The methylated histone H3 peptide is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTS-based)
The anti-proliferative effects of this compound and GSK126 can be assessed using a colorimetric assay such as the MTS assay.
-
Cell Plating : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound or GSK126 for a specified duration (e.g., 72 hours).[8]
-
MTS Reagent Addition : Following the incubation period, MTS reagent is added to each well.
-
Incubation : The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation : The absorbance values are normalized to the vehicle-treated control, and the IC50 is calculated from the resulting dose-response curve.
In Vivo Xenograft Model
Animal studies are crucial for evaluating the in vivo efficacy of EZH2 inhibitors.
-
Cell Implantation : A suspension of cancer cells is subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Establishment : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment groups and receive daily administration of the vehicle control, this compound (typically via oral gavage), or GSK126 (typically via intraperitoneal injection).[7][8]
-
Tumor Measurement : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Study Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Conclusion
Both this compound and GSK126 are potent and selective inhibitors of EZH2 with demonstrated anti-cancer activity in preclinical models. This compound's oral bioavailability presents a potential advantage for clinical development. The choice between these inhibitors for further research and development would depend on the specific cancer type, the presence of EZH2 mutations, and the desired pharmacokinetic profile. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies involving these promising epigenetic modulators.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to Cell Cycle Arrest: ZLD1039 and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of ZLD1039's effect on cell cycle arrest, comparing its performance with established alternatives, Palbociclib and Roscovitine. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.
Introduction
The regulation of the cell cycle is a critical process in cellular proliferation, and its dysregulation is a hallmark of cancer. Consequently, inducing cell cycle arrest in cancer cells is a key therapeutic strategy. This guide focuses on this compound, a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and compares its mechanism and efficacy in inducing cell cycle arrest with two well-characterized cyclin-dependent kinase (CDK) inhibitors: Palbociclib, a selective CDK4/6 inhibitor, and Roscovitine, a broad-spectrum CDK inhibitor.
Mechanism of Action and Signaling Pathways
The targeted molecular pathways of this compound, Palbociclib, and Roscovitine are distinct, leading to cell cycle arrest at different phases through varied signaling cascades.
This compound: As a selective EZH2 inhibitor, this compound prevents the methylation of Histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the reactivation of silenced tumor suppressor genes, including CDK inhibitors like p16 and p27.[1] The subsequent inhibition of Cyclin D1/CDK6 and Cyclin E/CDK2 complexes prevents cells from progressing through the G1 phase, leading to a G0/G1 cell cycle arrest.[1]
Palbociclib: This compound is a highly selective inhibitor of CDK4 and CDK6.[2] By directly inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thus causing G1 arrest.[2][4]
Roscovitine (Seliciclib): In contrast to the targeted approach of this compound and Palbociclib, Roscovitine is a broad-spectrum CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK7, but is a poor inhibitor of CDK4 and CDK6.[5] Its ability to inhibit multiple CDKs allows it to induce cell cycle arrest at various phases (G0, G1, S, or G2/M), depending on the cellular context, drug concentration, and duration of treatment.[5] In MCF-7 breast cancer cells, Roscovitine has been shown to induce a G2/M arrest.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, Palbociclib, and Roscovitine.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Primary Target(s) | IC50 Value |
| This compound | EZH2 (wild-type) | 5.6 nM |
| Palbociclib | CDK4 / CDK6 | 11 nM / 15 nM |
| Roscovitine | CDK1 / CDK2 / CDK5 / CDK7 | ~0.65 µM / ~0.7 µM / ~0.16 µM / ~0.45 µM |
Table 2: Effect on Cell Cycle Distribution in MCF-7 Breast Cancer Cells
| Compound (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Primary Arrest Phase |
| Control (Untreated) | ~60-70% | ~20-30% | ~5-15% | - |
| This compound (2 µM, 4 days) | ~85% | ~10% | ~5% | G0/G1 |
| Palbociclib (2 µM, 24 hours) | ~80% | ~10% | ~10% | G1 |
| Roscovitine (20 µM, 24 hours) | Decreased | Decreased | Substantially Increased | G2/M [2] |
Note: The data presented are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Cell Cycle Analysis via Flow Cytometry with Propidium Iodide Staining
This protocol outlines the general procedure for analyzing cell cycle distribution.
Methodology:
-
Cell Culture: MCF-7 or other specified cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with the desired concentrations of this compound, Palbociclib, Roscovitine, or a vehicle control for the specified duration.
-
Harvesting: Adherent cells are washed with PBS and harvested using trypsin-EDTA. Cells are then collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed, typically by dropwise addition of ice-cold 70% ethanol while vortexing, to permeabilize the cells. Fixation is usually carried out for at least 30 minutes on ice.
-
Staining: Fixed cells are washed to remove ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is processed to generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these two peaks represents cells in the S phase, actively synthesizing DNA.
Conclusion
This guide provides a comparative analysis of this compound, Palbociclib, and Roscovitine, highlighting their distinct mechanisms of action and effects on cell cycle progression.
-
This compound stands out as an epigenetic modulator that induces a robust G0/G1 arrest by reactivating tumor suppressor genes through EZH2 inhibition.
-
Palbociclib offers a highly targeted approach, inducing a potent G1 arrest by specifically inhibiting the CDK4/6-Rb pathway.
-
Roscovitine , with its broad-spectrum CDK inhibition, can induce cell cycle arrest at multiple phases, with a notable G2/M arrest observed in MCF-7 cells.
The choice of a cell cycle inhibitor for research or therapeutic development will depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the desired therapeutic outcome. The data and protocols presented here offer a foundational resource for making these informed decisions.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine differentially affects asynchronously growing and synchronized human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of ZLD1039's potency against wild-type and mutant EZH2
A comparative analysis of the EZH2 inhibitor ZLD1039 reveals its potent activity against both wild-type and clinically relevant mutant forms of EZH2, positioning it as a promising candidate for cancer therapy. This guide provides a detailed comparison of this compound with other EZH2 inhibitors, supported by experimental data and detailed protocols for key assays.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27).[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the development and progression of various cancers, including breast cancer and lymphomas.[2][3] This has led to the development of small molecule inhibitors targeting EZH2, with this compound emerging as a potent and selective agent.[4][5]
Comparative Potency of this compound
This compound demonstrates potent, concentration-dependent inhibition of the enzymatic activity of the PRC2 complex containing either wild-type EZH2 or clinically significant mutants, such as Y641F and A677G.[4][6] The inhibitory activity of this compound is competitive with the cofactor S-adenosylmethionine (SAM).[4]
| Inhibitor | EZH2 Variant | IC50 (nM) | Reference |
| This compound | Wild-type | 5.6 ± 0.36 | [4] |
| Y641F mutant | 15 ± 0.51 | [4] | |
| A677G mutant | 4.0 ± 0.28 | [4] | |
| Tazemetostat | Wild-type | 2-38 | [1] |
| Mutant | 2-38 | [1] | |
| GSK126 | Wild-type | 9.9 | [7] |
| Mutant (Y641N) | ~3 | [7] |
Table 1: Comparative IC50 values of EZH2 inhibitors against wild-type and mutant EZH2. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Tazemetostat, and GSK126 against wild-type and mutant forms of EZH2. The data highlights the potent activity of this compound.
Mechanism of Action: Targeting the EZH2 Catalytic Activity
This compound functions by directly inhibiting the methyltransferase activity of EZH2.[8] This leads to a reduction in the levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[9] The decrease in H3K27me3 levels results in the reactivation of tumor suppressor genes that were silenced by aberrant EZH2 activity, ultimately leading to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[8][9]
Experimental Protocols
Biochemical EZH2 Enzymatic Assay (IC50 Determination)
This assay quantifies the enzymatic activity of the reconstituted PRC2 complex and is used to determine the IC50 values of inhibitors.
Materials:
-
Reconstituted PRC2 complex (containing wild-type or mutant EZH2)
-
Histone H3 (21-44) peptide (substrate)
-
S-adenosylmethionine (SAM) (cofactor)
-
Tritiated SAM ([3H]-SAM)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl2, 0.1% BSA)
-
Phosphocellulose filter plates
-
Scintillation fluid
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add the PRC2 complex, histone H3 peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of SAM and [3H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of non-radiolabeled SAM.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated histone peptides.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Cell-Based H3K27me3 ELISA Assay
This assay measures the levels of global H3K27 trimethylation in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer cells)
-
This compound or other test inhibitors
-
Cell lysis buffer
-
Primary antibody against H3K27me3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 72 hours).
-
Lyse the cells to release nuclear proteins.
-
Coat a 96-well ELISA plate with the cell lysates.
-
Block the plate to prevent non-specific binding.
-
Add the primary antibody against H3K27me3 and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate. A blue color will develop.
-
Stop the reaction with a stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the H3K27me3 levels to the total histone H3 levels or cell number.
-
Plot the percentage of H3K27me3 reduction against the inhibitor concentration to determine the cellular IC50.
Conclusion
This compound is a highly potent inhibitor of both wild-type and mutant EZH2. Its ability to effectively reduce H3K27 trimethylation and induce anti-tumor effects in preclinical models underscores its potential as a valuable therapeutic agent for a range of cancers driven by aberrant EZH2 activity. The provided experimental protocols offer a framework for researchers to further evaluate and compare the efficacy of this compound and other EZH2 inhibitors in various cancer contexts.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EpiQuik Global Histone H3K27 Methylation Assay Kit | EpigenTek [epigentek.com]
- 9. researchgate.net [researchgate.net]
ZLD1039: A Potent and Selective EZH2 Inhibitor with a Favorable Specificity Profile
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to its potential as a therapeutic agent. This guide provides a detailed comparison of the histone methyltransferase (HMT) inhibitor ZLD1039 against other HMTs, supported by experimental data and protocols.
This compound is a potent, orally bioavailable small molecule inhibitor of Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2][3][5] this compound has demonstrated potent, concentration-dependent inhibition of EZH2 activity, leading to reduced global H3K27 methylation and the reactivation of tumor suppressor genes.[1][2]
Specificity Profile of this compound
A critical aspect of any targeted inhibitor is its specificity. To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of other histone methyltransferases. The results demonstrate that this compound is highly selective for EZH2.
Quantitative Comparison of Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined for EZH2 and a panel of other HMTs. The data, summarized in the table below, clearly illustrates the high selectivity of this compound for EZH2.
| Histone Methyltransferase | IC50 (nM) | Fold Selectivity vs. EZH2 (WT) |
| EZH2 (Wild-Type) | 5.6 ± 0.36 | 1 |
| EZH2 (Y641F mutant) | 15 ± 0.51 | 2.7 |
| EZH2 (A677G mutant) | 4.0 ± 0.28 | 0.7 |
| EZH1 | >80 | >14 |
| SETD7 | >10,000 | >1785 |
| SUV39H1 | >10,000 | >1785 |
| G9a | >10,000 | >1785 |
| DOT1L | >10,000 | >1785 |
| SUV39H2 | >10,000 | >1785 |
| SMYD2 | >10,000 | >1785 |
| PRDM9 | >10,000 | >1785 |
| SETD8 | >10,000 | >1785 |
| NSD3 | >10,000 | >1785 |
| MLL1 | >10,000 | >1785 |
Data presented as mean ± standard deviation of triplicate experiments.[6]
As the data indicates, this compound exhibits a 14-fold selectivity for EZH2 over the closely related EZH1 and greater than 10,000-fold selectivity against the other 10 histone methyltransferases tested.[1] This high degree of selectivity is a crucial attribute, minimizing the potential for off-target effects and associated toxicities.
Mechanism of Inhibition
Kinetic studies have revealed that this compound is a SAM-competitive inhibitor of EZH2.[6] This means that this compound competes with the methyl donor, S-adenosylmethionine (SAM), for binding to the enzyme's active site. The IC50 of this compound against EZH2 increases linearly with increasing concentrations of SAM, which is consistent with competitive inhibition.[2][6] Conversely, the IC50 was not affected by varying concentrations of the histone H3 peptide substrate, indicating a non-competitive mode of inhibition with respect to the peptide substrate.[2][6]
Experimental Protocols
The following sections detail the methodologies used to determine the specificity and potency of this compound.
In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay
This assay is designed to measure the enzymatic activity of HMTs and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant histone methyltransferases (EZH2, EZH1, SETD7, etc.)
-
Histone H3 peptide substrate (e.g., H3[21-44])
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates and a filter manifold
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant HMT enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro HMT activity/inhibition assay.
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of EZH2. Its minimal activity against a broad panel of other histone methyltransferases underscores its specificity, which is a highly desirable characteristic for a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify these findings and further explore the therapeutic potential of this compound in EZH2-driven malignancies. The SAM-competitive mechanism of action provides a clear basis for its inhibitory function. These findings collectively support the continued investigation of this compound as a promising candidate for cancer therapy.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 by this compound blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ZLD1039: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of ZLD1039, a potent and selective EZH2 inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Given that this compound is a potent, biologically active compound, it must be handled and disposed of as hazardous chemical waste.[1][2][3]
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. The following are general guidelines for handling potent research chemicals like this compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Lab Coat | A disposable lab coat or a dedicated lab coat for potent compounds. | Protects clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling the powder form. | Minimizes inhalation of the compound. |
Engineering Controls:
Engineering controls are designed to minimize exposure by containing the hazard at its source.
| Control Measure | Description |
| Chemical Fume Hood | All handling of this compound powder and solutions should be performed within a certified chemical fume hood. |
| Vented Enclosure | For weighing and aliquoting powder, a balance enclosure with HEPA filtration is recommended. |
II. This compound Disposal Workflow
The proper disposal of this compound and associated waste is a multi-step process that requires careful segregation and labeling. The following diagram illustrates the general workflow for the disposal of this compound waste.
III. Detailed Disposal Procedures
Step 1: Identify and Classify Waste
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound powder and solutions.
-
Contaminated consumables such as pipette tips, tubes, vials, and flasks.
-
Contaminated Personal Protective Equipment (PPE) including gloves, disposable lab coats, and bench paper.
-
Aqueous and solvent waste containing this compound.
Step 2: Segregate Waste at the Source
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[4][5]
-
Solid Waste: Collect all non-sharp solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag. This includes unused powder, contaminated labware, and PPE. The container must be clearly labeled as "Hazardous Chemical Waste: this compound".
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Liquid Waste:
-
Aqueous Waste: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and chemically resistant container. Do not mix with solvent waste.
-
Solvent Waste: this compound is often dissolved in solvents like DMSO.[6] Collect this waste in a separate, compatible container. Never pour solutions containing organic solvents down the drain.[5]
-
Step 3: Label Waste Containers
Properly label all waste containers with the following information:[5][7]
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations.
-
The primary hazards (e.g., "Toxic", "Biohazard" if applicable).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 4: Store Waste Safely
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[4] This area should provide secondary containment to catch any potential leaks.[7]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][5] Do not attempt to dispose of this compound waste through standard laboratory trash or drains.[5]
IV. Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, a decontamination procedure is necessary.
Materials:
-
Personal Protective Equipment (PPE) as outlined above.
-
Absorbent pads.
-
A suitable decontamination solution (e.g., a solution of a surfactant-based laboratory cleaner, followed by 70% ethanol). Check with your EHS for recommended solutions.
-
Hazardous waste container for disposal of cleaning materials.
Procedure:
-
Contain the Spill: If a spill occurs, immediately alert others in the area. If the spill is a powder, avoid creating dust. If it is a liquid, cover it with absorbent pads.
-
Decontaminate: Working from the outside in, clean the contaminated area with the decontamination solution.
-
Rinse: Wipe the area with 70% ethanol.
-
Dispose of Cleaning Materials: All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as this compound solid waste.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination and dispose of it as solid waste.
-
Wash Hands: Thoroughly wash your hands with soap and water.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. witpress.com [witpress.com]
- 3. agnopharma.com [agnopharma.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. youtube.com [youtube.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ZLD1039
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of ZLD1039, a potent and selective EZH2 inhibitor. These guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and preventing contamination. Adherence to these procedures is essential when working with this bioactive small molecule.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a precautionary approach to personal protection is mandatory. The following table outlines the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Head covering• Chemical-resistant apron |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | • Chemical splash goggles• Double nitrile gloves• Laboratory coat | • Face shield |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for the safe handling of this compound from preparation to post-experiment cleanup.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential dust or aerosols.
-
Restricted Access: Access to the designated handling area should be limited to authorized personnel only.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available inside the containment area.
-
Pre-weighing: If possible, purchase this compound in pre-weighed amounts to avoid the need for weighing.
Weighing and Transfer (if necessary):
-
Containment: Perform all weighing and transfer of solid this compound within a powder-containment hood or glove box.
-
Minimize Dust: Handle the compound gently to minimize dust generation. Use wet-handling techniques, such as lightly dampening the powder with a suitable solvent, if appropriate for the experimental procedure.
-
Smallest Quantity: Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.
Solution Preparation:
-
Controlled Addition: Add the solvent to the solid this compound slowly and carefully to prevent splashing.
-
Fume Hood: All solution preparations must be carried out within a certified chemical fume hood.
Experimental Procedures:
-
Containment: Conduct all manipulations of this compound, both in solid and solution form, within the designated containment area (fume hood or glove box).
-
Avoid Contact: Take extreme care to avoid direct contact with the skin, eyes, and clothing.
Decontamination and Cleanup:
-
Surface Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated from general laboratory waste.
-
Hazardous Waste Containers: Collect all this compound waste in clearly labeled, sealed, and leak-proof hazardous waste containers. The label should include "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic").
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Institutional Guidelines: Follow all local and institutional environmental health and safety (EHS) guidelines for the disposal of potent chemical compounds. Contact your institution's EHS department for specific instructions.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of potent chemical compounds like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
